molecular formula C13H19N3O B3269224 4-amino-N-(1-methylpiperidin-4-yl)benzamide CAS No. 50534-11-7

4-amino-N-(1-methylpiperidin-4-yl)benzamide

Número de catálogo: B3269224
Número CAS: 50534-11-7
Peso molecular: 233.31 g/mol
Clave InChI: VAFDKVXEVKJBAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-amino-N-(1-methylpiperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
The exact mass of the compound 4-amino-N-(1-methylpiperidin-4-yl)benzamide is 233.152812238 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-amino-N-(1-methylpiperidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(1-methylpiperidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-amino-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16-8-6-12(7-9-16)15-13(17)10-2-4-11(14)5-3-10/h2-5,12H,6-9,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFDKVXEVKJBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262126
Record name 4-Amino-N-(1-methyl-4-piperidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50534-11-7
Record name 4-Amino-N-(1-methyl-4-piperidinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50534-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(1-methyl-4-piperidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-amino-N-(1-methylpiperidin-4-yl)benzamide , a critical pharmacophore found in gastroprokinetic agents (e.g., 5-HT4 agonists) and anti-emetics.

This guide prioritizes the Nitro-Reduction Pathway over direct coupling. While direct coupling of 4-aminobenzoic acid is theoretically possible, it often suffers from competitive self-acylation (polymerization) of the aniline moiety. The nitro-precursor route ensures regioselectivity and high purity.

Executive Summary

  • Target Molecule: 4-amino-N-(1-methylpiperidin-4-yl)benzamide

  • CAS Registry: 53786-28-0 (Generic/Salt forms often vary)

  • Primary Application: Intermediate for benzamide-based 5-HT4 receptor agonists (e.g., Prucalopride analogs, Metoclopramide derivatives).

  • Synthetic Strategy: Two-step sequence utilizing a nucleophilic acyl substitution followed by a heterogeneous catalytic hydrogenation.

  • Key Advantage: The use of a nitro-masked aniline prevents side-reactions during amide bond formation, ensuring >95% regioselectivity.

Retrosynthetic Analysis & Pathway Logic

The synthesis is disconnected at the amide bond. The logic follows a "Protection-Free" strategy by using the nitro group as a precursor to the amine.

  • Step 1 (Amidation): Reaction of 4-nitrobenzoyl chloride with 4-amino-1-methylpiperidine. The aliphatic amine of the piperidine is highly nucleophilic and reacts rapidly with the acyl chloride.

  • Step 2 (Reduction): Selective reduction of the aromatic nitro group to the primary aniline using Pd/C and Hydrogen gas.

Pathway Visualization (DOT)

SynthesisPathway SM1 4-Nitrobenzoyl Chloride (Electrophile) Step1 Step 1: Acylation DCM, Et3N, 0-25°C SM1->Step1 SM2 4-Amino-1-methylpiperidine (Nucleophile) SM2->Step1 INT Intermediate: 4-Nitro-N-(1-methylpiperidin-4-yl)benzamide Step2 Step 2: Hydrogenation H2, Pd/C, MeOH INT->Step2 PROD Target Product: 4-Amino-N-(1-methylpiperidin-4-yl)benzamide Step1->INT Nucleophilic Substitution (>90% Yield) Step2->PROD Nitro Reduction (Quantitative)

Figure 1: Two-step synthetic flow from commercially available starting materials to the target benzamide.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Nitro-N-(1-methylpiperidin-4-yl)benzamide

Rationale: Anhydrous conditions are preferred over Schotten-Baumann (aqueous/organic biphasic) to prevent hydrolysis of the acid chloride and ensure stoichiometric efficiency.

Reagents & Materials:

Reagent Equiv. Function
4-Nitrobenzoyl chloride 1.0 Electrophile
4-Amino-1-methylpiperidine 1.05 Nucleophile
Triethylamine (TEA) 1.5 Acid Scavenger (HCl sponge)

| Dichloromethane (DCM) | Solvent | Reaction Medium (Anhydrous) |

Protocol:

  • Preparation: Charge a dry 3-neck round-bottom flask with 4-amino-1-methylpiperidine (1.05 eq) and anhydrous DCM (10 volumes). Add Triethylamine (1.5 eq).

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Addition: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in DCM (5 volumes). Add this solution dropwise to the amine mixture over 30 minutes, maintaining internal temperature <10°C. Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM) or LC-MS.

  • Workup:

    • Quench with water.

    • Wash the organic layer with saturated NaHCO₃ (to remove acidic impurities) and then Brine.

    • Critical Step: If the product is an HCl salt, it may be water-soluble. For the free base, ensure the aqueous wash pH is basic (>9).

    • Dry organic layer over anhydrous Na₂SO₄.[1]

  • Isolation: Concentrate in vacuo to yield the yellow solid intermediate.

    • Yield Expectation: 85–95%.

Step 2: Catalytic Hydrogenation to Target

Rationale: Catalytic hydrogenation is the cleanest method, avoiding metal waste (Fe/Sn) associated with chemical reductions.

Reagents & Materials:

Reagent Equiv. Function
Nitro Intermediate (from Step 1) 1.0 Substrate
10% Palladium on Carbon (Pd/C) 10 wt% Catalyst
Hydrogen Gas (H₂) Balloon/1 atm Reducing Agent

| Methanol (MeOH) | Solvent | Reaction Medium |

Protocol:

  • Setup: Dissolve the Nitro intermediate in Methanol (15 volumes) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an inert nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.

  • Purge: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

  • Reaction: Stir vigorously under a Hydrogen atmosphere (balloon pressure or 1-3 bar) at Room Temperature for 4–6 hours.

  • Monitoring: Monitor for the disappearance of the yellow nitro compound and the appearance of the fluorescent amino product (TLC/UV).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate to dryness.

  • Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane if necessary.

    • Yield Expectation: 90–98%.

Critical Quality Attributes (CQAs) & Troubleshooting

ParameterRiskMitigation
Moisture Control (Step 1) Hydrolysis of Acid Chloride to Nitrobenzoic Acid.Use anhydrous DCM; dry glassware; use a drying tube or N2 line.
Regioselectivity Acylation of the piperidine ring nitrogen (if demethylated impurity exists).Ensure starting material (4-amino-1-methylpiperidine) purity >98%.
Impurity: Aniline Dimer In Step 2, partial reduction intermediates (hydroxylamines) can condense.Ensure rapid stirring and sufficient H2 pressure to drive reduction to completion.
Safety: Pd/C Fire hazard.Always wet the catalyst with water or toluene before adding to methanol; keep under inert gas.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 531100, Domperidone (Related Benzamide Structures). Retrieved from [Link]

  • Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor.[2] Green Chemistry.[2] Retrieved from [Link]

  • Organic Syntheses (1923). p-Nitrobenzoyl chloride.[3] Org. Synth. 1923, 3,[4] 75. Retrieved from [Link]

  • Google Patents (2014).Method for preparing 4-(4-methylpiperazine-1-methyl)benzamide (Analogous Amide Synthesis). CN103980230A.

Sources

physicochemical properties of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

Introduction

In the landscape of modern drug discovery, the benzamide and piperidine moieties are privileged scaffolds, frequently appearing in molecules targeting a wide array of biological systems.[1] The compound 4-amino-N-(1-methylpiperidin-4-yl)benzamide represents a confluence of these key structural features, positioning it as a molecule of significant interest for medicinal chemistry programs. As a versatile intermediate, its structure allows for diverse functionalization, making a thorough understanding of its fundamental physicochemical properties not merely an academic exercise, but a critical prerequisite for successful drug development.[2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the experimental determination and evaluation of the core . Moving beyond a simple recitation of data, this document elucidates the causal relationships between these properties and a compound's ultimate pharmacokinetic and pharmacodynamic profile. We will detail field-proven, self-validating experimental protocols, explain the rationale behind methodological choices, and present data in a clear, actionable format. The accurate characterization of parameters such as ionization constant (pKa), solubility, and lipophilicity is indispensable for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, thereby enabling the rational design of more effective and safer therapeutic candidates.[3][4]

Section 1: Molecular Identity and Foundational Properties

Prior to embarking on detailed experimental analysis, establishing the fundamental identity of the molecule is paramount. This involves confirming its structure and calculating basic molecular properties that will underpin all subsequent work.

Chemical Structure:

Table 1: Core Molecular Identifiers for 4-amino-N-(1-methylpiperidin-4-yl)benzamide

PropertyValueSource
IUPAC Name 4-amino-N-(1-methylpiperidin-4-yl)benzamideN/A
Molecular Formula C₁₃H₁₉N₃OCalculated
Molecular Weight 233.31 g/mol Calculated
CAS Number 957855-54-8

Note: Properties such as melting point, boiling point, and density require experimental determination and are foundational for confirming the identity and purity of a synthesized batch.

Section 2: Ionization Constant (pKa) - The Master Variable of Physiological Behavior

The ionization constant is arguably the most influential physicochemical parameter, as it dictates the charge state of a molecule across a range of pH values.[3][4] For 4-amino-N-(1-methylpiperidin-4-yl)benzamide, two basic centers are present: the aromatic primary amine (aniline-like) and the aliphatic tertiary amine within the piperidine ring. Determining the pKa of each is crucial for predicting its behavior in the acidic environment of the stomach versus the neutral pH of the bloodstream.[4]

Causality and Methodological Choice

The degree of ionization directly impacts solubility, membrane permeability, protein binding, and interaction with biological targets.[3] While several methods exist, potentiometric titration is a robust and accurate "gold standard" for pKa determination.[5] For a molecule with multiple ionization sites, however, assigning a specific pKa value to a specific functional group can be challenging. In this context, pH-metric NMR spectroscopy offers a significant advantage, as the change in chemical shift of protons adjacent to an ionization site can be monitored as a function of pH, allowing for unambiguous assignment.[6]

Experimental Protocol 1: Potentiometric Titration

This method directly measures pH changes upon the addition of a titrant to determine the inflection points corresponding to the pKa values.[5]

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM solution of the compound in a solution of known ionic strength (e.g., 0.15 M KCl).[5]

  • Acidification: Acidify the solution to a starting pH of ~1.8-2.0 using a standardized titrant (e.g., 0.1 M HCl).[5]

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer and immerse a calibrated combination pH electrode.[5]

  • Data Acquisition: Titrate the solution by adding small, precise aliquots of a standardized base titrant (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[5]

  • Analysis: Continue the titration until the pH reaches ~12.0-12.5. Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting sigmoid curve.[7]

Experimental Protocol 2: pKa Determination by ¹H-NMR Spectroscopy

This technique leverages the sensitivity of nuclear magnetic environments to changes in protonation state.[6]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of solutions of the compound (~20 mg/mL) in a D₂O/H₂O mixture across a range of pH values.[6]

  • pH Measurement: Measure the pH of each sample using a water-calibrated pH meter (noted as pH). Convert the measured pH to pD by adding a constant of 0.4.[6]

  • NMR Acquisition: Acquire a 1D ¹H NMR spectrum for each sample.

  • Data Analysis: Identify protons on the aromatic ring adjacent to the amino group and protons on the piperidine ring adjacent to the tertiary amine.

  • Curve Fitting: Plot the chemical shift (δ) of these specific protons against the pD value. Fit the data to a sigmoidal curve. The inflection point of the curve for each set of protons corresponds to the pKa of the nearby ionizing group.[6]

Visualization: pKa and Molecular Charge State

pKa_Relationship cluster_pH Physiological pH Environments cluster_charge Predicted Charge State of Molecule Stomach (pH 1-3) Stomach (pH 1-3) Dication Doubly Protonated (High Solubility, Low Permeability) Stomach (pH 1-3)->Dication pH << pKa₁, pKa₂ Blood (pH 7.4) Blood (pH 7.4) Monocation Singly Protonated (Balanced Properties) Blood (pH 7.4)->Monocation pKa₁ < pH < pKa₂ Intestine (pH 6-7.5) Intestine (pH 6-7.5) Intestine (pH 6-7.5)->Monocation Neutral Neutral Species (Low Solubility, High Permeability)

Caption: Logical flow of how environmental pH influences the protonation state.

Section 3: Aqueous Solubility - A Gatekeeper for Absorption

Therapeutic efficacy begins with the drug dissolving in the gastrointestinal fluids. Therefore, determining the aqueous solubility is a cornerstone of early drug development.[8] The Biopharmaceutics Classification System (BCS) uses solubility data to classify drugs and potentially waive in vivo bioequivalence studies.[9] An active pharmaceutical ingredient (API) is considered "highly soluble" when its highest therapeutic dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[9][10]

Causality and Methodological Choice

The "shake-flask" method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility.[8][11] This method ensures that the solution is truly saturated and in equilibrium with the most stable solid form of the compound, providing the most accurate and regulatory-accepted solubility value.[9] Performing this test at multiple pH values is mandated by regulatory guidelines to mimic the physiological journey of an orally administered drug.[10]

Experimental Protocol: Equilibrium Shake-Flask Solubility (WHO/BCS Guidelines)

This protocol is designed to determine the thermodynamic solubility at physiologically relevant pH values.[10][12]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three aqueous buffer systems: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[10]

  • Equilibration: Add an excess amount of the solid compound to flasks containing each buffer. The presence of undissolved solid at the end of the experiment is essential.

  • Incubation: Seal the flasks and agitate them in a temperature-controlled environment at 37 ± 1 °C for a sufficient period to reach equilibrium (typically 24-72 hours).[9]

  • Phase Separation: After incubation, allow the flasks to stand to let solids settle. Separate the supernatant from the solid material by centrifugation followed by filtration through a low-binding filter.[9]

  • Quantification: Accurately measure the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as HPLC-UV.

  • Verification: Verify the pH of the saturated solution to ensure the buffer capacity was not exceeded.[10] The experiment should be performed in triplicate for each pH condition.[10]

Visualization: BCS Solubility Assessment Workflow

BCS_Solubility_Workflow start Start: Highest Therapeutic Dose (mg) exp Equilibrium Solubility Experiment (Shake-Flask @ 37°C) pH 1.2 pH 4.5 pH 6.8 start->exp data Obtain Lowest Measured Solubility (S_min) in mg/mL exp->data calc Calculate Dose/Solubility Volume (DSV) DSV = Dose / S_min data->calc decision Is DSV <= 250 mL? calc->decision high_sol Result: Highly Soluble decision->high_sol Yes low_sol Result: Not Highly Soluble decision->low_sol No

Sources

Technical Guide: Preliminary Cytotoxicity Screening of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized workflow for the preliminary cytotoxicity screening of 4-amino-N-(1-methylpiperidin-4-yl)benzamide (CAS: 53786-28-0). This compound serves as a critical pharmacophore in the synthesis of 5-HT4 agonists (e.g., prucalopride) and PARP inhibitors. Consequently, its screening context is dual-purpose: assessing potential off-target toxicity (safety profiling) and evaluating anti-proliferative efficacy in oncology applications.

This document deviates from generic templates to focus on the physicochemical idiosyncrasies of amino-benzamides—specifically their basicity and potential for lysosomal trapping—and provides a self-validating experimental framework compliant with ISO 10993-5 and NCI-60 standards.

Part 1: Compound Characterization & Preparation[1]

Before initiating biological assays, the physicochemical stability of the compound must be established to prevent experimental artifacts.

Physicochemical Profile
  • Molecular Weight: ~233.31 g/mol

  • pKa: The piperidine nitrogen is basic (estimated pKa ~9.5–10.0). This leads to protonation at physiological pH (7.4), influencing membrane permeability and potential lysosomal accumulation (lysosomotropism).

  • Solubility: Moderate in water; highly soluble in DMSO.

Stock Solution Preparation (Standard Operating Procedure)

To ensure reproducibility, follow this strict solubilization protocol.

ParameterSpecificationRationale
Solvent DMSO (Dimethyl Sulfoxide), Cell Culture GradeSterility and high solubility for benzamides.
Stock Conc. 100 mMAllows for high dilution factors, minimizing DMSO toxicity.
Storage -20°C, Desiccated, Amber VialPrevents hydrolysis of the amide bond and photodegradation.
Vehicle Control DMSO < 0.5% (v/v)DMSO concentrations >0.5% can induce differentiation or apoptosis in sensitive lines (e.g., HepG2).

Validation Step: Check for precipitation upon dilution into culture media (pH 7.4). If the media turns cloudy or yellow immediately, the compound has precipitated or is reacting with phenol red.

Part 2: Experimental Design & Cell Line Selection

A robust screen requires a "Safety vs. Efficacy" paired design.

The Cell Panel

Do not screen in isolation. Use a paired approach to calculate the Selectivity Index (SI) .

  • Metabolic/Safety Sentinel: HepG2 (Human Liver Carcinoma) or HEK293 (Human Embryonic Kidney).

    • Why: These lines express moderate levels of CYP450 enzymes, offering a glimpse into metabolic activation/detoxification of the benzamide moiety.

  • Target/Efficacy Line: HCT-116 (Colon) or MDA-MB-231 (Breast).

    • Why: Relevant if exploring the anti-proliferative potential of benzamide derivatives.[1]

Assay Selection Matrix

We utilize a multiplexed approach to distinguish cytostatic effects (growth arrest) from cytotoxic effects (cell death).

  • Primary Assay (Metabolic): MTT or MTS Assay.[2] Measures mitochondrial succinate dehydrogenase activity.

  • Secondary Assay (Membrane Integrity): LDH Release Assay. Measures rupture of the plasma membrane (necrosis).

Part 3: Detailed Experimental Protocols

Primary Screen: MTT Metabolic Assay

Standard: ISO 10993-5 / NCI Protocol

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol Workflow:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates.

    • Critical Step: Leave the peripheral wells (the "edge") filled with PBS, not cells. This mitigates the "Edge Effect" where evaporation alters media concentration in outer wells.

  • Acclimatization: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Remove old media.

    • Add 100 µL fresh media containing the compound in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls:

      • Negative: Media + 0.1% DMSO.

      • Positive: 10% DMSO or Triton X-100 (induces 100% death).

      • Blank: Media + Compound (No Cells) – Crucial for benzamides to rule out chemical reduction of MTT.

  • Incubation: 48 to 72 hours.

  • Readout:

    • Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 3–4 hours.

    • Aspirate media carefully (do not disturb crystals).

    • Solubilize crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm (Reference: 650 nm).

Secondary Screen: LDH Release (Confirmatory)

Principle: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only upon membrane damage.

Protocol Differences:

  • Instead of aspirating media at the end of incubation, transfer 50 µL of supernatant to a new plate.

  • Add LDH reaction mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubate 30 mins in dark.

  • Read Absorbance at 490 nm .

Part 4: Visualization of Workflows

The following diagrams illustrate the logical flow of the screening process and the decision matrix for interpreting results.

Diagram 1: Cytotoxicity Screening Workflow

ScreeningWorkflow cluster_Assays Multiplexed Readout Start Compound Stock (100mM in DMSO) QC Solubility Check (PBS pH 7.4) Start->QC Plate Cell Seeding (HepG2 / HEK293) QC->Plate If Soluble Treat Dosing (0.1 - 100 µM) + Vehicle Control Plate->Treat 24h Attachment MTT MTT Assay (Mitochondrial Activity) Treat->MTT 48-72h LDH LDH Assay (Membrane Rupture) Treat->LDH Supernatant Analysis Data Analysis (Sigmoidal Regression) MTT->Analysis LDH->Analysis

Caption: Integrated workflow ensuring compound solubility verification prior to biological exposure and multiplexed endpoint detection.

Diagram 2: Mechanism Interpretation Logic

InterpretationLogic Input Assay Results MTT_Low MTT Signal: LOW Input->MTT_Low Artifact Outcome: INTERFERENCE (Check Chemical Reduction) Input->Artifact Signal in Cell-Free Wells LDH_High LDH Release: HIGH MTT_Low->LDH_High Membrane Breached LDH_Low LDH Release: LOW MTT_Low->LDH_Low Membrane Intact Cytotoxic Outcome: CYTOTOXIC (Necrosis/Late Apoptosis) LDH_High->Cytotoxic Cytostatic Outcome: CYTOSTATIC (Growth Arrest/Metabolic Stress) LDH_Low->Cytostatic

Caption: Decision matrix distinguishing between true cytotoxicity (necrosis), cytostatic effects (growth inhibition), and assay artifacts.

Part 5: Data Analysis & Interpretation

Quantitative analysis is not just about finding a number; it is about validating the curve.

Calculating the IC50

Use non-linear regression (4-parameter logistic model) to fit the dose-response curve:



  • X: Log of concentration.

  • Y: Normalized response (Viability %).

  • R² Requirement: > 0.95 for a valid assay.

The Selectivity Index (SI)

To determine if the compound is a viable drug candidate or a toxic impurity, calculate the SI:



  • SI > 10: Promising therapeutic window.

  • SI < 2: General toxin; likely unsafe.

Troubleshooting: The "Benzamide Artifact"

Benzamide derivatives containing secondary amines can sometimes reduce tetrazolium salts non-enzymatically.

  • Symptom: High absorbance in "No Cell" control wells.

  • Solution: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo) which relies on Luciferase, not reduction chemistry.

References

  • ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[3][4]

  • National Cancer Institute (NCI) . NCI-60 Human Tumor Cell Lines Screen. DTP Protocols.

  • Riss, T. L., et al. (2013) . Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Stockert, J. C., et al. (2012) . Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica.

  • Fotakis, G., & Timbrell, J. A. (2006) . In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.

Sources

An In-depth Technical Guide to 4-amino-N-(1-methylpiperidin-4-yl)benzamide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-amino-N-(1-methylpiperidin-4-yl)benzamide, a molecule of significant interest for novel drug discovery. We will delve into its chemical synthesis, explore its potential pharmacological landscape based on its privileged structural motifs, and outline a rigorous, field-proven workflow for its evaluation—from initial screening to preclinical assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.

Introduction: The Strategic Value of the N-(Piperidin-4-yl)benzamide Scaffold

The N-(piperidin-4-yl)benzamide core is a well-established "privileged structure" in medicinal chemistry. Its derivatives have been successfully developed into potent and selective modulators of a wide array of biological targets. This structural framework offers a unique combination of rigidity and conformational flexibility, with multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have demonstrated activity as:

  • Inhibitors of epigenetic modifiers like DNA methyltransferases (DNMTs).[1]

  • Modulators of critical signaling pathways, such as Protein Kinase B (Akt).[2][3][4]

  • Agonists for G-protein coupled receptors, including 5-HT₄ and GPR119, relevant to gastrointestinal disorders and metabolic diseases, respectively.[5][6][7][8]

  • Antiviral agents targeting viral life cycle stages like assembly.[9]

  • Activators of cellular stress response pathways, such as the Hypoxia-Inducible Factor 1 (HIF-1) pathway, with applications in oncology.[10]

The specific compound, 4-amino-N-(1-methylpiperidin-4-yl)benzamide , incorporates key features—a primary aromatic amine, a central amide linker, and a methylated piperidine ring—that position it as a promising starting point for a targeted drug discovery campaign. The 4-amino group can serve as a crucial hydrogen bond donor, while the N-methylpiperidine moiety can enhance solubility and influence receptor interactions. This guide will provide the technical framework to unlock its therapeutic potential.

Chemical Synthesis and Characterization

The synthesis of 4-amino-N-(1-methylpiperidin-4-yl)benzamide is a straightforward process rooted in fundamental amide bond formation chemistry. The causality behind the chosen synthetic route is efficiency and high yield, utilizing commercially available starting materials.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 4-Aminobenzoic acid B 4-Amino-benzoyl chloride A->B SOCl₂, heat D 4-amino-N-(1-methylpiperidin-4-yl)benzamide B->D DIPEA, Toluene C 4-Amino-1-methylpiperidine C->D

Caption: Synthetic route for the target compound.

Experimental Protocol: Synthesis of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

This protocol is a self-validating system; purification and characterization at each step ensure the integrity of the final product.

Step 1: Synthesis of 4-aminobenzoyl chloride

  • To a round-bottom flask, add 4-aminobenzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at 0°C.

  • Heat the mixture to reflux (approx. 70°C) for 2-3 hours until the reaction is complete, monitored by thin-layer chromatography (TLC).[11]

  • Remove the excess thionyl chloride under reduced pressure to yield the crude 4-aminobenzoyl chloride, which is often used immediately in the next step.

Step 2: Amide Coupling

  • Dissolve 4-amino-1-methylpiperidine (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) in an anhydrous aprotic solvent like toluene or dichloromethane (DCM).[11]

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of 4-aminobenzoyl chloride (1.1 equivalents) in the same solvent dropwise to the piperidine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction completion by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the final compound.[1]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to confirm its structure and purity.[12]

Pharmacological Evaluation: A Strategic Drug Discovery Workflow

Given the diverse activities of the parent scaffold, a systematic workflow is essential to identify the therapeutic potential of 4-amino-N-(1-methylpiperidin-4-yl)benzamide.

Drug_Discovery_Workflow A Compound Synthesis & Characterization B Tier 1: Primary Screening A->B C Target Identification & Validation B->C Hit Identification D Tier 2: In Vitro Profiling (Potency, Selectivity, ADME) C->D E Lead Optimization (SAR Studies) D->E Data-driven Design F Tier 3: In Vivo Studies (PK/PD, Efficacy Models) D->F Candidate Nomination E->D Iterative Synthesis G Preclinical Candidate Selection F->G

Caption: A comprehensive drug discovery workflow.

Tier 1: Primary Screening for Target Discovery

The initial step is to cast a wide net to identify potential biological activities. The choice between phenotypic and target-based screening depends on available resources and strategic focus.

  • Phenotypic Screening: This approach tests the compound in complex biological systems (e.g., cells) to observe a functional outcome without a preconceived hypothesis about the target.

    • Anti-proliferative Assays: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify potential anti-tumor activity.[10]

    • Antiviral Assays: Utilize cell-based models of viral replication, such as the HCVcc assay, to detect antiviral properties.[9]

    • Antimicrobial Assays: Test against a panel of bacterial and fungal strains to uncover potential anti-infective activity.[13][14]

  • Target-Based Screening: This approach leverages the known activities of structurally similar molecules to test for direct interaction with specific, high-probability targets.

Potential Target Class Specific Examples Rationale / Structural Precedent Reference
Protein Kinases Akt (PKB), PKAThe pyrrolopyrimidine-piperidine-carboxamide scaffold is a known Akt inhibitor.[3][4]
GPCRs 5-HT₄, 5-HT₂ₐ, GPR119Benzamide derivatives are classic ligands for serotonin receptors and other GPCRs.[5][6][8][15]
Epigenetic Enzymes DNMT1, DNMT3AQuinoline-based benzamide analogs are potent DNMT inhibitors.[1]
Transcription Factors HIF-1α PathwayN-(piperidin-4-yl)benzamide derivatives can activate HIF-1 pathways.[10]
Tier 2: In Vitro Profiling for Lead Characterization

Once a "hit" is identified from primary screening, a comprehensive in vitro profiling cascade is initiated to characterize its potency, selectivity, and drug-like properties. This is a critical, data-driven phase where the decision to advance the compound is made.

A. Potency and Selectivity

  • Dose-Response Assays: Determine the IC₅₀ (for inhibitors) or EC₅₀ (for agonists) to quantify potency against the primary target.

  • Selectivity Profiling: Screen the compound against a panel of related targets (e.g., a broad kinase panel if the primary target is a kinase) to assess its selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity.

B. ADME & Physicochemical Properties

Pharmacokinetics (the study of Absorption, Distribution, Metabolism, and Excretion - ADME) determines a drug's concentration profile in the body and is a primary driver of success or failure in development.[16] Early in vitro assessment is non-negotiable.

Parameter Assay Rationale & Causality Reference
Solubility Kinetic Aqueous Solubility (pH 7.4)Poor solubility can lead to low absorption and bioavailability.[9]
Permeability PAMPA (Parallel Artificial Membrane Permeability Assay)Predicts passive diffusion across the gut wall, a key factor in oral absorption.[9]
Metabolic Stability Liver Microsome Stability AssayMeasures the rate of metabolism by key enzymes (CYPs); a short half-life indicates rapid clearance and potentially poor in vivo exposure.[9]
Plasma Protein Binding Equilibrium DialysisHigh binding reduces the free fraction of the drug available to interact with its target.
Cytotoxicity MTT or ATPlite Assays (e.g., in HepG2 cells)Assesses general cellular toxicity, providing an early warning of potential safety issues.[9]
Cardiac Safety hERG Inhibition AssayBlockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.[6][8]
Experimental Protocol: In Vitro Liver Microsome Stability Assay

This protocol quantifies the intrinsic clearance of a compound.

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) and an NADPH-regenerating system on ice.

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration typically 1 µM) with liver microsomes in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Tier 3: In Vivo Evaluation

Promising candidates from in vitro profiling are advanced to in vivo studies in animal models (typically rodents).

  • Pharmacokinetics (PK): The compound is administered (e.g., intravenously and orally) to determine key parameters like bioavailability (F%), clearance (CL), volume of distribution (Vd), and half-life (t₁/₂).[15][17] This is the ultimate test of whether the in vitro ADME profile translates to a viable in vivo exposure profile.

  • Pharmacodynamics (PD) / Target Engagement: Assays are performed to confirm that the drug is interacting with its intended target in the animal. This can involve measuring downstream biomarkers in tissue or blood samples.[3]

  • Efficacy Models: The compound is tested in a disease-relevant animal model. For example, if the compound is an Akt inhibitor, it would be tested in a human tumor xenograft model in mice to assess its ability to inhibit tumor growth.[4]

Potential Signaling Pathway: The PI3K/Akt Pathway

Given that Akt (Protein Kinase B) is a high-probability target for this scaffold, understanding its role in cell signaling is critical. The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[3][4] An inhibitor of Akt would block these downstream effects.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream Activates Compound 4-amino-N-(1-methyl- piperidin-4-yl)benzamide Compound->Akt Inhibits Effects Cell Survival & Proliferation Downstream->Effects

Caption: The PI3K/Akt signaling pathway.

Conclusion and Future Directions

4-amino-N-(1-methylpiperidin-4-yl)benzamide represents a molecule with considerable untapped potential, built upon a scaffold with proven therapeutic relevance. Its straightforward synthesis and the clear, logical workflow for its evaluation make it an attractive starting point for drug discovery programs in oncology, infectious diseases, metabolic disorders, and beyond. The key to success lies in the rigorous, systematic application of the screening and profiling cascades outlined in this guide. By integrating medicinal chemistry, in vitro biology, and in vivo pharmacology, the full therapeutic value of this promising compound can be elucidated, paving the way for the development of next-generation therapeutics.

References

  • Valente, S., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]

  • Rolt, A., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. Available at: [Link]

  • Kim, Y., et al. (2002). Novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides as potent colonic prokinetic agents. PubMed. Available at: [Link]

  • Hu, Y., et al. (2021). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. PubMed. Available at: [Link]

  • Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. PubMed. Available at: [Link]

  • Patel, H., et al. (2025). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. ResearchGate. Available at: [Link]

  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. Available at: [Link]

  • Patel, H., et al. (2023). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Hennessy, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. Available at: [Link]

  • ChEMBL. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives. ChEMBL. Available at: [Link]

  • Hennessy, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate. Available at: [Link]

  • Black, R., et al. (1991). Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats. PubMed. Available at: [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Falb, E., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • ResearchGate. (2012). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. Available at: [Link]

  • Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Sungkyunkwan University. Available at: [Link]

  • Sathiya, S., et al. (2020). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Vanover, K., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]

  • Chloe, L. (2023). Pharmacokinetics and pharmacodynamics: Essential principles in clinical drug development. Allied Academies. Available at: [Link]

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Methodological & Application

Application Note: A Validated HPLC-UV Method for Purity Assessment of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative determination of purity for 4-amino-N-(1-methylpiperidin-4-yl)benzamide. The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing in pharmaceutical development. The protocol herein provides a comprehensive guide, from mobile phase preparation to method validation, grounded in established chromatographic principles and regulatory standards.

Introduction

4-amino-N-(1-methylpiperidin-4-yl)benzamide is a synthetic compound featuring a benzamide core and a substituted piperidine moiety. The presence of both aromatic and saturated heterocyclic structures presents a unique analytical challenge. Accurate and reliable determination of its purity is a critical step in the drug development process, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for such analyses due to its high resolution, sensitivity, and quantitative accuracy.[1]

The developed method leverages the inherent chromophore of the 4-aminobenzamide structure for UV detection. The key to a successful separation lies in controlling the ionization state of the molecule's two basic centers: the primary aromatic amine and the tertiary amine on the piperidine ring. Based on the predicted basic pKa of a structurally similar compound (~8.86), a mobile phase with a neutral to slightly alkaline pH is chosen to suppress the ionization of the tertiary amine, thereby preventing peak tailing and improving retention on a reversed-phase column.[2] This approach ensures a sharp, symmetrical peak shape, which is essential for accurate quantification.

This document provides a detailed, step-by-step protocol for the analysis and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][5]

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength UV detector.

  • Chromatography Data System (CDS): Empower™ 3, Chromeleon™, or equivalent.

  • Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Reference Standard: 4-amino-N-(1-methylpiperidin-4-yl)benzamide, >99.5% purity.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (reagent grade), Glacial Acetic Acid (reagent grade), and Water (HPLC grade or Milli-Q).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. The selection of a C18 stationary phase provides the necessary hydrophobicity for retaining the analyte, while the mobile phase composition is optimized for efficient elution and peak shape.[1]

ParameterCondition
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.0 (adjusted with acetic acid)
Mobile Phase B Acetonitrile
Gradient Program 20% B to 80% B over 15 minutes, hold for 2 min, return to 20% B in 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 285 nm
Run Time 23 minutes

Causality Behind Choices:

  • Mobile Phase pH 7.0: The predicted pKa of the piperidine nitrogen is approximately 8.86.[2] A mobile phase pH of 7.0 ensures that this tertiary amine is predominantly in its non-ionized form, which minimizes ionic interactions with residual silanols on the stationary phase, leading to improved peak symmetry and preventing peak splitting often seen with basic compounds under acidic conditions.[6]

  • Ammonium Acetate Buffer: This buffer is volatile and compatible with mass spectrometry if method extension is required. Its buffering capacity at pH 7.0 is adequate for this method.

  • UV Wavelength 285 nm: The 4-aminobenzamide moiety contains a strong chromophore. Based on UV data for 4-aminobenzamide, which shows a significant absorbance maximum in the 275-300 nm range, a wavelength of 285 nm was selected after experimental confirmation to maximize sensitivity for the analyte and its potential impurities.[7]

  • Gradient Elution: A gradient from 20% to 80% acetonitrile is employed to ensure elution of the main peak with a good retention factor and to elute any more hydrophobic impurities from the column within a reasonable timeframe.

Protocols

Standard and Sample Preparation

Protocol 1: Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-amino-N-(1-methylpiperidin-4-yl)benzamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-amino-N-(1-methylpiperidin-4-yl)benzamide sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PVDF or nylon syringe filter into HPLC vials.

HPLC System Setup and Analysis Workflow

The logical flow of the analysis from system preparation to final data processing is crucial for reproducible results.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_system Phase 2: System Operation cluster_data Phase 3: Data Analysis A Prepare Mobile Phases (A and B) C Equilibrate System (Initial Conditions) A->C B Prepare Standard and Sample Solutions E Analyze Samples (Inject Blank, Standards, Samples) B->E D Perform System Suitability Test (SST Injections) C->D D->E F Integrate Chromatograms E->F G Verify SST Compliance F->G H Calculate Purity (% Area Normalization) G->H

Caption: Experimental workflow for HPLC purity analysis.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines.[3][4][5] The validation parameters demonstrate that the method is reliable and suitable for its intended purpose.

Validation_Parameters cluster_precision Root Method Validation (ICH Q2 R1) Specificity Specificity Root->Specificity Linearity Linearity Root->Linearity Accuracy Accuracy Root->Accuracy Precision Precision Root->Precision Robustness Robustness Root->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Relationship of key method validation parameters.

System Suitability

System suitability testing (SST) ensures the chromatographic system is adequate for the intended analysis.[8][9] The parameters are established based on USP <621> recommendations.[8][9]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 1.0% (for n=5 injections)
Validation Results

The following tables summarize the results of the method validation studies.

Table 2: Linearity

Concentration (µg/mL) Peak Area (mAU*s)
50 451023
75 674589
100 902345
125 1125678
150 1354321

| Correlation Coefficient (r²) | 0.9998 |

Table 3: Accuracy (% Recovery)

Spiked Level Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 80.1 79.8 99.6%
100% 100.2 100.5 100.3%
120% 120.3 121.0 100.6%

| Average Recovery | | | 100.2% |

Table 4: Precision (%RSD)

Precision Type %RSD of Peak Area
Repeatability (n=6) 0.45%

| Intermediate Precision (n=6, different day/analyst) | 0.68% |

Conclusion

The HPLC-UV method described provides a simple, accurate, and reliable means for determining the purity of 4-amino-N-(1-methylpiperidin-4-yl)benzamide. The method has been successfully validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, and precision. The established protocol is robust and can be readily implemented in a quality control laboratory for routine analysis and stability studies of this compound.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3][5]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link][1][8]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link][9]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]

  • U.S. Environmental Protection Agency. 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide Properties. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link][9]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • SIELC Technologies. Separation of 4-Aminobenzamide on Newcrom R1 HPLC column. [Link][3]

  • PubChem. Benzamide, 4-amino-N-(1-(3-(4-fluorophenoxy)propyl)-4-methyl-4-piperidinyl)-5-(iodo-123I)-2-methoxy-. [Link][10]

  • PubMed. (2005). Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. [Link]

  • NIST. Benzamide, 4-amino-. [Link]

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Application Notes & Protocols: In Vivo Administration of 4-amino-N-(1-methylpiperidin-4-yl)benzamide in Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vivo administration of the research compound 4-amino-N-(1-methylpiperidin-4-yl)benzamide in mouse models. The benzamide structural motif is prevalent in a variety of clinically relevant agents, including Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] While specific in vivo data for this exact molecule is not extensively published, the protocols herein are built upon established principles for administering similar small molecule inhibitors, particularly those with poor aqueous solubility. This guide details critical pre-clinical considerations, formulation strategies, detailed administration protocols (Oral Gavage, Intraperitoneal Injection), and a general experimental workflow designed to ensure scientific rigor, reproducibility, and adherence to animal welfare standards.

Compound Profile & Mechanism of Action

Compound: 4-amino-N-(1-methylpiperidin-4-yl)benzamide Molecular Formula: C₁₃H₂₀N₄O Structural Class: Benzamide

The benzamide class of compounds is known to target a range of biological pathways. Notably, benzamide itself is a known inhibitor of PARP, an enzyme critical for DNA repair.[1] Analogs are often developed to enhance potency and selectivity. For example, various substituted benzamides have been investigated as PARP inhibitors, delta opioid receptor agonists, and anticonvulsants.[2][3][4]

The presumed mechanism of action for many benzamide-based compounds, particularly in oncology, is the inhibition of PARP. PARP inhibitors trap the enzyme on DNA at sites of single-strand breaks, which collapse replication forks and lead to cytotoxic double-strand breaks.[5] In cells with pre-existing defects in double-strand break repair (e.g., BRCA1/2 mutations), this leads to a synthetic lethal phenotype, making PARP inhibitors a targeted therapy.[5] Researchers using 4-amino-N-(1-methylpiperidin-4-yl)benzamide should first validate its specific target and mechanism in vitro before proceeding to extensive in vivo studies.

Pre-Clinical Formulation & Vehicle Selection

The most significant challenge for the in vivo administration of novel benzamide compounds is often their poor aqueous solubility.[6][7] Selecting an appropriate vehicle is paramount for achieving consistent bioavailability and avoiding compound precipitation.

2.1. Solubility Assessment

Before in vivo studies, the solubility of 4-amino-N-(1-methylpiperidin-4-yl)benzamide must be empirically determined in a panel of pharmaceutically acceptable vehicles.

Vehicle ComponentRationale & ConsiderationsSuitability
Aqueous Buffers pH can significantly impact the solubility of ionizable compounds. Test a range (e.g., pH 4.0, 7.4, 9.0).Low (Likely)
Co-solvents Organic solvents that are miscible with water and can increase solubility. Must be used at non-toxic concentrations.[8]Medium
Dimethyl Sulfoxide (DMSO)Excellent solubilizing agent but can have intrinsic biological activity and toxicity at higher concentrations.[8]Use with caution
Polyethylene Glycol (PEG 300/400)Common, well-tolerated co-solvent. Often used in combination with other agents.[8]High
EthanolCan be used in low percentages but may cause irritation.[8]Low to Medium
Surfactants/Emulsifiers Agents that form micelles or emulsions to keep hydrophobic compounds suspended in an aqueous phase.[6]High
Kolliphor® EL (Cremophor® EL)Effective but has known biological effects and can cause hypersensitivity reactions.[9]Use with caution
Tween® 80 (Polysorbate 80)A common and generally well-tolerated non-ionic surfactant.High
Suspending Agents For compounds that do not dissolve, creating a uniform suspension is an alternative. Requires constant agitation before dosing.High
Carboxymethylcellulose (CMC)Forms a viscous solution that helps keep particles suspended.High
MethylcelluloseSimilar to CMC, widely used for oral suspensions.High

2.2. Recommended Vehicle Formulations

The following are starting point formulations that should be tested and optimized.

Formulation IDComponentsPreparation NotesRecommended Route
VEH-01 (Oral) 0.5% (w/v) Methylcellulose in Sterile WaterPrepare fresh. Mix methylcellulose in water and allow to hydrate fully (e.g., stir overnight at 4°C).Oral Gavage
VEH-02 (Oral/IP) 5% DMSO, 10% Tween® 80, 85% SalineAdd compound to DMSO first. In a separate tube, mix Tween® 80 and saline. Add the DMSO solution to the saline/Tween solution dropwise while vortexing.Oral Gavage, IP Injection
VEH-03 (Oral/IP) 10% PEG400, 90% Saline (pH adjusted)Dissolve compound in PEG400. Add saline. Adjust pH if necessary to improve solubility.Oral Gavage, IP Injection

Self-Validation Check: After preparing the final formulation, visually inspect for precipitation. For suspensions, ensure the formulation is homogenous with agitation. It is highly recommended to analyze the concentration and stability of the final dosing solution via HPLC to ensure accuracy.

In Vivo Administration Protocols

Animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC). All techniques should be performed by trained personnel.

3.1. Dosing Calculations

  • Weigh the Animal: Obtain an accurate body weight (in kg).

  • Determine the Dose: The dose is expressed in mg/kg.

  • Determine the Dosing Volume: The volume is expressed in ml/kg. For mice, this is typically 5-10 ml/kg.[10]

  • Calculate the Final Volume:

    • Volume (ml) = [Dose (mg/kg) x Body Weight (kg)] / Concentration (mg/ml)

3.2. Protocol 1: Oral Gavage (PO)

Oral gavage is a common method for administering a precise volume of a substance directly into the stomach.[11]

Materials:

  • Appropriate dosing formulation.

  • Sterile syringe (1 ml).

  • 18-20 gauge, 1.5-inch flexible or ball-tipped gavage needle.[10][11]

  • Animal scale.

Step-by-Step Procedure:

  • Preparation: Weigh the mouse and calculate the required dosing volume.[12] Draw the calculated volume into the syringe attached to the gavage needle.

  • Restraint: Scruff the mouse firmly by grasping the loose skin over the shoulders, ensuring the forelegs are extended.[13] The head and body should form a straight line.[12]

  • Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the maximum insertion depth.[12] Mark this on the tube.

  • Insertion: Gently introduce the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate.[11] The mouse should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance.[13]

  • Causality Check: If resistance is met, the needle may be entering the trachea. Do not force it. [13] Retract and attempt re-insertion.

  • Administration: Once the needle is in place (up to the pre-measured mark), dispense the liquid slowly and smoothly.

  • Withdrawal & Monitoring: Gently remove the needle along the same path of insertion.[11] Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress (e.g., gasping, choking), which could indicate accidental lung administration.[12][13]

3.3. Protocol 2: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation, bypassing the gastrointestinal tract.

Materials:

  • Appropriate dosing formulation (must be sterile).

  • Sterile syringe (1 ml).

  • 25-27 gauge needle.[14][15]

  • 70% Isopropyl alcohol wipes.[16]

  • Animal scale.

Step-by-Step Procedure:

  • Preparation: Weigh the mouse and calculate the required dosing volume. The maximum recommended IP volume is 10 ml/kg.[14][15] Prepare the syringe with a new sterile needle for each animal.[17] Warming the substance to room temperature can reduce animal discomfort.[16]

  • Restraint: Scruff the mouse and position it to expose the abdomen, tilting the head slightly downwards. This helps move abdominal organs away from the injection site.[16]

  • Site Identification: The target injection site is the lower right abdominal quadrant.[14][16] This location avoids the cecum (left side) and urinary bladder.[17]

  • Injection: Clean the site with an alcohol wipe.[17] Insert the needle, bevel up, at a 30-45 degree angle.[16]

  • Self-Validation Check: Gently pull back the plunger (aspirate).[15][17] If no fluid or blood enters the syringe hub, you are correctly positioned in the peritoneal cavity. If you see a yellow fluid (urine) or brown/green fluid (intestinal contents), discard the syringe and re-attempt with fresh material at a slightly different location.

  • Administration: Inject the substance smoothly.

  • Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Observe for any signs of distress, bleeding, or abdominal swelling.[14]

Experimental Workflow & Data Presentation

A typical in vivo efficacy study follows a structured workflow.

4.1. Visualized Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_study Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis a Compound Acquisition & QC Analysis b Vehicle Selection & Formulation Optimization a->b c Dose Range Finding (Tolerability Study) b->c d Animal Acclimatization (7 days) e Tumor Implantation (if applicable) d->e f Randomization into Treatment Groups e->f g Treatment Administration (PO or IP) f->g h Monitor Body Weight & Clinical Signs g->h i Measure Tumor Volume (if applicable) g->i j Terminal Endpoint: Tissue/Blood Collection h->j i->j k Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis j->k

Caption: General workflow for an in vivo efficacy study.

4.2. Example Dosing & Monitoring Table

Data should be meticulously recorded and presented clearly.

GroupTreatmentDose (mg/kg)RouteFrequencyNMonitoring Parameters
1Vehicle (VEH-01)0POQD10Body Weight (daily), Tumor Volume (2x/week)
2Compound25POQD10Body Weight (daily), Tumor Volume (2x/week)
3Compound50POQD10Body Weight (daily), Tumor Volume (2x/week)
4Positive ControlVariesVariesVaries10Body Weight (daily), Tumor Volume (2x/week)

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. Retrieved February 15, 2026, from [Link]

  • Mouse Intraperitoneal (IP) administration. (n.d.). Tufts University. Retrieved February 15, 2026, from [Link]

  • Intraperitoneal Injection in Mice. (2012). Queen's University. Retrieved February 15, 2026, from [Link]

  • Intraperitoneal Injection in the Adult Mouse SOP. (n.d.). UBC Animal Care Services. Retrieved February 15, 2026, from [Link]

  • Oral Gavage in the Mouse. (2016). FSU Office of Research. Retrieved February 15, 2026, from [Link]

  • SOP: Mouse Oral Gavage. (2017). Virginia Tech. Retrieved February 15, 2026, from [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University. Retrieved February 15, 2026, from [Link]

  • Intraperitoneal Injection in the Mouse. (n.d.). Procedures with Care. Retrieved February 15, 2026, from [Link]

  • Mouse Oral Gavage Training. (2014). YouTube. Retrieved February 15, 2026, from [Link]

  • Horvath, B., et al. (2021). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. Antioxidants, 10(9), 1461.
  • Jannetti, S. A., et al. (2018). PARP targeted radiotherapies. Radiolabeled PARP inhibitors in mouse models of cancer.
  • O'Connor, M. J., et al. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality. Cancer Research, 76(20), 6084-6094.
  • Effect of PARP1 inhibition in vivo. (n.d.).
  • Berger, M. R., et al. (1987). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.
  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014).
  • Singh, B. N. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 10(8), 1065-1082.
  • Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-5998.
  • Drug Delivery Strategies for Poorly Water-Soluble Drugs. (n.d.).
  • Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. International Scholarly Research Notices, 2012, 195427.
  • George, J., & Ghose, A. K. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 755-763.
  • Kanyonyo, M. R., et al. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Pharmacology & Toxicology, 82(1), 47-50.

Sources

Application Notes & Protocols for the Pharmacokinetic Study of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for designing and executing a preclinical pharmacokinetic (PK) study for the novel small molecule, 4-amino-N-(1-methylpiperidin-4-yl)benzamide. The narrative structure is designed to guide researchers through the logical sequence of a PK study, from initial strategic planning and bioanalytical method development to the execution of an in-vivo animal study and subsequent data analysis. The protocols herein are grounded in established regulatory principles to ensure the generation of robust, reliable, and decision-enabling data for drug development professionals.

Strategic Imperatives: Designing a Scientifically Sound PK Study

The primary objective of a pharmacokinetic study is to characterize how a living organism processes a drug, encompassing the mechanisms of Absorption, Distribution, Metabolism, and Excretion (ADME).[1] A well-designed study is not merely a set of procedures; it is a critical scientific investigation that informs dosing strategies, predicts potential toxicities, and provides the foundational data necessary for advancing a compound toward clinical trials.[2][3] For 4-amino-N-(1-methylpiperidin-4-yl)benzamide, a compound with both aromatic amine and N-methylpiperidine moieties, understanding its disposition is paramount. These structural features suggest potential metabolic pathways, such as N-acetylation, N-dealkylation, or ring hydroxylation, which must be quantitatively assessed.[4][5]

The logical flow of a comprehensive PK study is depicted below. It begins with the development of a robust bioanalytical method, which is the cornerstone for accurately measuring drug concentrations in biological fluids.[6] This is followed by a carefully planned in-vivo study in a relevant animal model to generate the concentration-time data, which is ultimately used to model the pharmacokinetic profile of the compound.

PK_Study_Workflow cluster_0 Phase 1: Planning & Method Development cluster_1 Phase 2: In-Vivo Study Execution cluster_2 Phase 3: Analysis & Reporting Plan Study Design & Rationale (Animal Model, Dosing) MethodDev Bioanalytical Method Development (LC-MS/MS) Plan->MethodDev Requires analytical tool MethodVal Method Validation (per ICH M10 Guidelines) MethodDev->MethodVal Ensures accuracy Dosing Compound Administration (IV and PO Routes) MethodVal->Dosing Validated method ready Sampling Serial Blood Sampling Dosing->Sampling Generates samples Processing Plasma Sample Processing & Storage Sampling->Processing Prepares samples for analysis SampleAnalysis Bioanalysis of Plasma Samples Processing->SampleAnalysis Quantifies drug levels PK_Calc Pharmacokinetic Parameter Calculation (NCA) SampleAnalysis->PK_Calc Provides concentration data Report Data Interpretation & Study Report PK_Calc->Report Generates PK profile

Caption: Overall Pharmacokinetic Study Workflow.

The Cornerstone: Bioanalytical Method Development and Validation

Quantitative bioanalysis is the bedrock of any PK study. The goal is to develop a highly selective, sensitive, and reproducible method to measure the concentration of 4-amino-N-(1-methylpiperidin-4-yl)benzamide in a biological matrix, typically plasma. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique for this purpose due to its superior specificity and sensitivity.[7]

The development process should begin with optimizing the mass spectrometric parameters for the analyte and a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte. Chromatographic conditions are then developed to ensure separation from endogenous matrix components that could cause ion suppression or enhancement.[8][9]

Protocol 2.1: LC-MS/MS Method Development
  • Analyte Information Gathering: Before beginning, obtain key physicochemical properties of the analyte, such as purity, solubility, and pKa, as this information will guide the selection of chromatographic conditions and extraction techniques.[8][10]

  • Mass Spectrometry Tuning:

    • Prepare a ~1 µg/mL solution of 4-amino-N-(1-methylpiperidin-4-yl)benzamide in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer's electrospray ionization (ESI) source, operating in positive ion mode. The basic nitrogen atoms on the piperidine and amino groups are expected to protonate readily.[11]

    • Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) to maximize the signal for the protonated parent ion [M+H]⁺.

    • Perform a product ion scan to identify stable, high-intensity fragment ions. Select the most intense and specific precursor → product ion transition for Multiple Reaction Monitoring (MRM).

    • Repeat this process for the internal standard.

  • Chromatographic Separation:

    • Start with a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size).

    • Use a simple mobile phase system: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Develop a fast gradient (e.g., 5% to 95% B in 3-4 minutes) to achieve a retention time of 2-3 minutes with a sharp, symmetrical peak shape.[8]

  • Sample Preparation:

    • For initial development, protein precipitation is the fastest and simplest extraction method.[11]

    • Spike a known concentration of the analyte into blank rodent plasma.

    • Add 3-4 volumes of cold acetonitrile containing the internal standard.

    • Vortex vigorously to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

Protocol 2.2: Bioanalytical Method Validation

Once developed, the method must be rigorously validated according to regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guidance.[12][13] This ensures the data generated is accurate and reliable.[6]

Parameter Purpose Typical Acceptance Criteria
Selectivity & Specificity To ensure endogenous matrix components do not interfere with the analyte or IS.Response in blank samples should be <20% of the Lower Limit of Quantitation (LLOQ) response.
Calibration Curve (Linearity) To demonstrate the relationship between instrument response and concentration.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Measured at LLOQ, Low, Mid, and High QC levels. Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).
Recovery To assess the efficiency of the extraction process.Should be consistent, precise, and reproducible.
Matrix Effect To evaluate the impact of matrix components on ionization efficiency.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability To ensure the analyte is stable under various handling and storage conditions.Analyte concentration should be within ±15% of the nominal concentration after storage (e.g., bench-top, freeze-thaw cycles, long-term frozen).
Source: Adapted from ICH M10 Bioanalytical Method Validation Guidance.[12]

In-Vivo Study: Characterizing the Compound in a Living System

The in-vivo phase is where the validated bioanalytical method is applied to determine the concentration-time profile of the drug in an animal model. Rodents, particularly rats, are commonly used for initial PK screening due to their well-characterized physiology and the ability to perform serial blood sampling.[14] This protocol outlines a parallel study design to assess both intravenous (IV) and oral (PO) routes of administration, which is essential for determining key parameters like clearance and oral bioavailability.[15]

Protocol 3.1: Preclinical Pharmacokinetic Study in Rats
  • Animal Model:

    • Use male Sprague-Dawley or Wistar rats (n=3-5 per group), weighing 200-250g.

    • Acclimate animals for at least 3-5 days before the study.

    • Ensure all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dose Formulation:

    • IV Formulation: Solubilize 4-amino-N-(1-methylpiperidin-4-yl)benzamide in a suitable vehicle (e.g., saline, 5% dextrose, or a solution containing co-solvents like PEG400 or DMSO, ensuring compatibility and safety). The final formulation should be sterile-filtered.

    • PO Formulation: Prepare a suspension or solution in a common oral vehicle (e.g., 0.5% methylcellulose in water, or a solution if solubility permits).

  • Dosing and Blood Sampling:

    • Fast animals overnight (~12 hours) before dosing, with water available ad libitum.

    • Administer the compound as a single bolus dose.

    • Collect sparse blood samples (~100-150 µL) from each animal at specified time points into tubes containing an anticoagulant (e.g., K2-EDTA).[16]

    • The sampling schedule must be designed to adequately capture the absorption, distribution, and elimination phases.[17]

Group Route Dose (Example) Blood Sampling Time Points (hours)
Group 1 Intravenous (IV)1 mg/kgPre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24
Group 2 Oral (PO)10 mg/kgPre-dose, 0.25, 0.5, 1, 2, 4, 8, 24
  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate plasma.

    • Transfer the plasma supernatant to clearly labeled cryovials.

    • Store samples at -70°C or below until bioanalysis.

Sample_Prep_Workflow Start Rat Plasma Sample (Thaw on Ice) Add_IS Aliquot 50 µL Plasma Add 20 µL Internal Standard Start->Add_IS Precipitate Add 200 µL Cold Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex Vortex to Mix (e.g., 2 minutes) Precipitate->Vortex Centrifuge Centrifuge at High Speed (e.g., 10 min at 4°C) Vortex->Centrifuge Transfer Transfer Supernatant to 96-well plate Centrifuge->Transfer Analyze Inject into LC-MS/MS System Transfer->Analyze

Sources

Application Note: The 4-Amino-Benzamide Scaffold as a Structural Probe for 5-HT4 Receptor Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Baseline" Probe Concept

In the development of gastroprokinetic agents and cognitive enhancers, the serotonin 5-HT4 receptor (5-HT4R) remains a critical G-protein-coupled receptor (GPCR) target. While high-affinity ligands like Prucalopride or Cisapride are well-characterized, the specific molecule 4-amino-N-(1-methylpiperidin-4-yl)benzamide serves a distinct, fundamental role in medicinal chemistry.

It acts as the Minimum Pharmacophore Probe . Unlike highly optimized drugs, this molecule represents the "naked" benzamide scaffold, lacking the auxiliary substituents (e.g., 5-chloro, 2-methoxy groups) found in potent agonists.

Why use this probe?

  • Thermodynamic Benchmarking: It allows researchers to quantify the exact energetic contribution (

    
    ) of specific ring substitutions (e.g., the "Chlorine Effect" or "Alkoxy Effect") by comparing its 
    
    
    
    to substituted analogues.
  • Fragment-Based Screening: It serves as a high-solubility "seed" fragment for X-ray crystallography or NMR-based screening to map the orthosteric binding pocket's core hydrogen-bonding network.

  • Selectivity Profiling: It is used to assess the baseline affinity for off-target receptors (e.g., D2 dopamine receptors) before lipophilic groups are added.

Mechanism of Action & Signaling Pathway[1][2][3]

The probe targets the 5-HT4 receptor, a


-coupled GPCR.[1] Upon binding to the orthosteric site, the ligand stabilizes active conformational states that catalyze the exchange of GDP for GTP on the 

subunit.

Pathway Visualization: The following diagram illustrates the signal transduction cascade activated by benzamide agonists.

G Ligand 4-Amino-Benzamide (Probe) Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binding (Kd) Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation (GTP Exchange) AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activation Response Cellular Response (e.g., Ach Release) PKA->Response Phosphorylation

Caption: 5-HT4R Signaling Cascade.[1] The probe binds the receptor, driving Gs-mediated cAMP accumulation.[1]

Experimental Protocols
Protocol A: Competitive Radioligand Binding Assay (Membrane Prep)

Objective: Determine the affinity (


) of the probe relative to the standard antagonist 

-GR113808.

Reagents:

  • Membrane Source: HEK-293 cells stably expressing human 5-HT4(d) receptor.

  • Radioligand:

    
    -GR113808 (Specific Activity ~80 Ci/mmol).
    
  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM

    
    , 1 mM EDTA.
    
  • Non-Specific Control: 10

    
     Serotonin (5-HT) or Piboserod.
    

Workflow:

  • Preparation: Dilute membranes to 5-10

    
     protein/well in Assay Buffer.
    
  • Probe Dilution: Prepare a 10-point serial dilution of 4-amino-N-(1-methylpiperidin-4-yl)benzamide (Range:

    
     to 
    
    
    
    ) in DMSO (Final DMSO < 1%).
  • Incubation:

    • Add 50

      
       Probe (or vehicle).
      
    • Add 50

      
      
      
      
      
      -GR113808 (Final conc: ~0.5 nM, close to
      
      
      ).
    • Add 100

      
       Membrane suspension.
      
    • Incubate: 60 minutes at 25°C (Room Temp). Note: 37°C may accelerate degradation.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) using a cell harvester.

  • Wash: 3x with ice-cold 50 mM Tris-HCl.

  • Quantification: Liquid Scintillation Counting (LSC).

Data Analysis: Calculate


 using a four-parameter logistic fit. Convert to 

using the Cheng-Prusoff equation:

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Objective: Assess whether the probe acts as a partial agonist or a silent antagonist (efficacy profiling).

Methodology:

  • Cell Seeding: CHO-K1 cells expressing 5-HT4R are seeded in 384-well plates (5,000 cells/well).

  • Stimulation:

    • Add probe in stimulation buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor).

    • Incubate 30 minutes at 37°C.

  • Detection: Add Lysis buffer containing Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP (HTRF® or similar technology).

  • Readout: Measure FRET signal (665 nm / 620 nm ratio) after 1 hour.

  • Normalization: Normalize to 100% effect of 1

    
     Serotonin (5-HT).
    
Comparative Data & SAR Benchmarking

The following table summarizes expected values when using this probe as a baseline against optimized derivatives.

CompoundStructure Description5-HT4

(nM)
Intrinsic Activity (

)
Role in Assay
Probe (This Topic) Unsubstituted Benzamide > 1,000 Low / Inactive Baseline Reference
Metoclopramide5-Cl, 2-OMe substituted~ 400Partial AgonistClinical Comparator
PrucaloprideDihydrobenzofuran core~ 2.5Full AgonistHigh-Affinity Control
GR113808Indole ester~ 0.2AntagonistRadioligand

Interpretation: The probe typically exhibits low affinity (


 in micromolar range). This is intentional . If your derivative compounds do not show a 

-fold improvement over this probe, the added substituents are not engaging the hydrophobic pockets (e.g., the "tryptophan cage") of the receptor effectively.
Experimental Workflow Diagram

Workflow Start Start: Probe Preparation (DMSO Stock 10mM) Dilution Serial Dilution (Assay Buffer) Start->Dilution Binding Binding Assay (+ [3H]-Ligand) Dilution->Binding Filter GF/B Filtration (Separation) Binding->Filter Count Scintillation Counting (Data Acquisition) Filter->Count Analysis Cheng-Prusoff Calculation Count->Analysis

Caption: Step-by-step workflow for determining the affinity constant (Ki) of the benzamide probe.

Safety & Handling (SDS Summary)
  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: -20°C, desiccated. Stable in DMSO for 3 months at -20°C.

  • Solubility: Soluble in DMSO (>20 mg/mL) and dilute aqueous acid. Poor solubility in neutral water/PBS.

References
  • Buchheit, K. H., et al. (1991). "The Serotonin 5-HT4 Receptor.[1][2][3][4] 1. Design of a New Class of Agonists." Journal of Medicinal Chemistry, 34(12).

  • Bock, M. G., et al. (1992). "Benzamide derivatives as potent and selective 5-HT4 receptor agonists."[1][2][4][5] Journal of Medicinal Chemistry, 35(23).

  • Dumuis, A., et al. (1989). "The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons." Naunyn-Schmiedeberg's Archives of Pharmacology, 340(4).

  • PubChem Compound Summary. (2025). "4-amino-N-(1-methylpiperidin-4-yl)benzamide (Related: 5-chloro derivative)." National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 4-amino-N-(1-methylpiperidin-4-yl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-amino-N-(1-methylpiperidin-4-yl)benzamide. Here, we address common challenges and provide actionable solutions to enhance reaction yield and purity, ensuring the integrity and success of your experimental outcomes.

PART 1: Foundational Principles of Synthesis

The synthesis of 4-amino-N-(1-methylpiperidin-4-yl)benzamide is a classic example of an amide bond formation, a cornerstone reaction in medicinal chemistry.[1] The primary route involves the coupling of 4-aminobenzoic acid with 4-amino-1-methylpiperidine, typically facilitated by a coupling agent. While seemingly straightforward, this reaction is prone to several pitfalls that can significantly impact the yield and purity of the final product. Understanding the underlying mechanisms is key to troubleshooting and optimization.

The general reaction scheme is as follows:

4-Aminobenzoic Acid + 4-Amino-1-methylpiperidine --(Coupling Agent/Conditions)--> 4-amino-N-(1-methylpiperidin-4-yl)benzamide

Success hinges on the efficient activation of the carboxylic acid group of 4-aminobenzoic acid, followed by nucleophilic attack from the primary amine of 4-amino-1-methylpiperidine. The choice of coupling agent, solvent, base, and reaction temperature all play critical roles in steering the reaction toward the desired product and away from common side reactions.[2][3]

PART 2: Troubleshooting Guide - A Deeper Dive

This section adopts a question-and-answer format to address specific experimental issues directly.

Issue 1: Persistently Low Yields (<60%)

Question: I am consistently obtaining low yields (under 60%) for my 4-amino-N-(1-methylpiperidin-4-yl)benzamide synthesis using EDC and HOBt in DMF. What are the probable causes and how can I rectify this?

Answer:

Low yields in this specific amide coupling are a frequent challenge, often stemming from a combination of factors related to reagent choice, reaction kinetics, and side reactions.

Potential Cause A: Inefficient Carboxylic Acid Activation

The initial and rate-determining step is the activation of 4-aminobenzoic acid by the coupling agent. Incomplete activation directly translates to unreacted starting material and lower yields.

  • Expert Insight: While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a widely used "zero-atom linker," its performance is significantly enhanced by additives.[4] HOBt (1-Hydroxybenzotriazole) is a standard additive that intercepts the highly reactive O-acylisourea intermediate to form an activated ester. This HOBt-ester is more stable than the O-acylisourea, reducing the likelihood of side reactions, and is highly reactive towards the amine.

  • Troubleshooting Steps:

    • Optimize Stoichiometry: Ensure you are using a slight excess of your coupling reagents. A good starting point is 1.2 equivalents of both EDC and HOBt relative to the limiting reagent (typically the carboxylic acid).

    • Consider a More Powerful Coupling System: For challenging couplings, upgrading your reagent system can be highly effective. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more potent coupling agent that often leads to higher yields and cleaner reactions, albeit at a higher cost.[5]

    • Solvent Purity: Ensure your solvent (e.g., DMF) is anhydrous. Water can hydrolyze the activated intermediates and consume the coupling agent, leading to lower yields.[6]

Potential Cause B: Competing Side Reactions

Several side reactions can plague this synthesis, consuming your starting materials and complicating purification.

  • N-Acylurea Formation: This is a classic side reaction with carbodiimides like EDC.[7] The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct. The use of HOBt is specifically designed to mitigate this by rapidly converting the intermediate to the HOBt-ester.[8]

  • Self-Condensation: The 4-aminobenzoic acid has both a nucleophilic amine and an electrophilic carboxylic acid. Under certain conditions, this can lead to oligomerization.

  • Troubleshooting Steps:

    • Order of Addition: A pre-activation step is often beneficial. Stir the 4-aminobenzoic acid, EDC, and HOBt in DMF for 15-30 minutes before adding the 4-amino-1-methylpiperidine. This ensures the activated species is formed and ready to react with the intended amine.

    • Temperature Control: Running the reaction at 0°C initially and then allowing it to warm to room temperature can help control the rate of side reactions.

Logical Troubleshooting Workflow:

reaction_pathway cluster_main Desired Reaction Pathway cluster_side Side Reaction RCOOH 4-Aminobenzoic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Product Desired Amide Product HOBt_Ester->Product + Amine Amine 4-Amino-1-methylpiperidine

Caption: Reaction pathways showing desired product and N-acylurea side product formation.

Optimized Workup Protocol:

A well-designed workup procedure is critical for removing unreacted starting materials and byproducts.

  • Quench: After the reaction is complete, dilute the DMF with ethyl acetate and wash with water to remove the bulk of the DMF.

  • Acid Wash: Perform a wash with a dilute acid (e.g., 1M HCl) to remove the basic starting amine (4-amino-1-methylpiperidine) and any basic additives like DIPEA.

  • Base Wash: Follow with a wash using a weak base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material (4-aminobenzoic acid) and HOBt.

  • Brine Wash & Dry: A final wash with brine will remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

This procedure should yield a significantly purer crude product, simplifying the final purification by column chromatography.

PART 3: Frequently Asked Questions (FAQs)

Q1: Is it necessary to use a base like DIPEA in this reaction?

A1: The necessity of a non-nucleophilic base like Diisopropylethylamine (DIPEA) depends on whether your starting materials are in their salt forms (e.g., an HCl salt of the amine). If both starting materials are free bases, a tertiary amine base is generally not required with carbodiimide couplings but can sometimes accelerate the reaction. However, if using aminium-based coupling reagents like HATU, a base is essential to deprotonate the amine starting material.

Q2: What is a good TLC mobile phase to monitor the reaction progress?

A2: A common and effective mobile phase for this reaction is a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of ammonium hydroxide. A typical starting ratio would be 95:5 DCM:MeOH, which can be adjusted based on the observed separation. The product will be less polar than the 4-aminobenzoic acid but the relative polarity with the starting amine can vary. Staining with ninhydrin can help visualize the primary amines.

Q3: Can this reaction be performed in solvents other than DMF?

A3: Yes, other polar aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) can be used. DCM is a good choice as it is easier to remove during workup. However, the solubility of all reactants should be checked beforehand.

Quantitative Data Summary:

Coupling SystemTypical Yield RangeKey Advantages
EDC / HOBt60-85%Cost-effective, well-established.
HATU / DIPEA85-95%High efficiency, faster reaction times, good for difficult couplings. [5]
Acyl Chloride70-90%Can be high yielding but requires an extra synthetic step and harsher conditions.

References

  • BDMAEE. Optimizing reaction selectivity with dmap in amide bond formation. Available from: [Link].

  • Tohoku University. Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. 2023. Available from: [Link].

  • Amphoteros. Uphill battles in amide couplings. 2014. Available from: [Link].

  • National Center for Biotechnology Information. A Sustainable Green Enzymatic Method for Amide Bond Formation. Available from: [Link].

  • Royal Society of Chemistry. Amide bond formation: beyond the dilemma between activation and racemisation. Available from: [Link].

  • National Center for Biotechnology Information. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. 2013. Available from: [Link].

  • PubChem. Benzamide, 4-amino-N-(1-(3-(4-fluorophenoxy)propyl)-4-methyl-4-piperidinyl)-5-(iodo-123I)-2-methoxy-. Available from: [Link].

  • Reddit. r/Chempros: amide coupling help. 2022. Available from: [Link].

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link].

  • National Center for Biotechnology Information. N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide. Available from: [Link].

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. 2015. Available from: [Link].

  • ACS Publications. Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link].

  • ResearchGate. Synthesis of 4-amino-N-(4-nitrophenyl)benzamide precursors. Available from: [Link].

  • PubChem. 4-Amino-1-methylpiperidine. Available from: [Link].

  • Reddit. r/Chempros: Carbodiimide amide coupling reaction sideproduct. 2022. Available from: [Link].

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link].

  • ResearchGate. Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. 2016. Available from: [Link].

Sources

Technical Support Center: Overcoming Resistance to Benzamide-Based HDAC Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-amino-N-(1-methylpiperidin-4-yl)benzamide analogs and similar benzamide-based Histone Deacetylase (HDAC) inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of drug resistance in cancer cell models. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, understand, and overcome resistance to this important class of epigenetic modulators.

Introduction to Benzamide HDAC Inhibitors and the Challenge of Resistance

Benzamide derivatives, including compounds structurally related to 4-amino-N-(1-methylpiperidin-4-yl)benzamide, represent a key class of HDAC inhibitors. These agents, such as Entinostat (MS-275) and Tucidinostat (Chidamide), selectively target Class I HDACs (HDAC1, 2, and 3)[1][2][3]. By inhibiting these enzymes, they increase histone acetylation, leading to a more relaxed chromatin state. This can reactivate the expression of silenced tumor suppressor genes, inducing cell cycle arrest, apoptosis, and differentiation in cancer cells[4][5][6].

Despite their promise, both intrinsic and acquired resistance are significant hurdles in the clinical application of these inhibitors. Cancer cells can adapt to HDAC inhibition through a variety of mechanisms, leading to therapeutic failure. This guide will walk you through the primary mechanisms of resistance and provide actionable strategies to counteract them in your experimental systems.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during preclinical research with benzamide HDAC inhibitors.

FAQ 1: My cancer cell line shows decreasing sensitivity to my benzamide HDAC inhibitor over time. What are the likely causes?

This is a classic case of acquired resistance. The most common culprits are:

  • Epigenetic Compensation: Cancer cells can activate redundant epigenetic pathways to counteract the effects of HDAC inhibition. For instance, they may increase DNA methylation or histone methylation to re-silence the very tumor suppressor genes your compound is trying to reactivate[7].

  • Overexpression of Drug Efflux Pumps: A primary defense mechanism for cancer cells is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and multidrug resistance-associated protein 1 (ABCC1). These pumps actively transport the HDAC inhibitor out of the cell, reducing its intracellular concentration and efficacy[7][8].

  • Alterations in Apoptosis Pathways: Resistance can emerge through the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak, Bim)[7][9][10]. This effectively raises the threshold for inducing programmed cell death.

  • Activation of Pro-Survival Signaling: Cancer cells can activate compensatory signaling pathways, such as the PI3K/AKT/mTOR or MAPK pathways, to promote survival and proliferation despite HDAC inhibition[7][11].

Troubleshooting Workflow:

start Decreased Sensitivity Observed q_efflux Assess Efflux Pump Activity (Rhodamine 123 Assay) start->q_efflux q_apoptosis Analyze Apoptosis Markers (Western Blot for Bcl-2 family) start->q_apoptosis q_epigenetic Evaluate Histone Acetylation (ChIP-qPCR) start->q_epigenetic efflux_pos Efflux Pump Overexpression (e.g., ABCB1) q_efflux->efflux_pos Increased Efflux apoptosis_alt Altered Apoptosis Pathway q_apoptosis->apoptosis_alt Anti-apoptotic Upregulation epigenetic_comp Epigenetic Compensation q_epigenetic->epigenetic_comp No Change in Acetylation sol_efflux Solution: - Combine with Efflux Pump Inhibitor - Use Nanoparticle Delivery efflux_pos->sol_efflux sol_apoptosis Solution: - Combine with BH3 Mimetics (e.g., Venetoclax) - Combine with PARP inhibitors apoptosis_alt->sol_apoptosis sol_epigenetic Solution: - Combine with DNMT inhibitors (e.g., Azacitidine) epigenetic_comp->sol_epigenetic

Caption: Troubleshooting workflow for decreased sensitivity.

FAQ 2: How can I determine if my resistant cells are overexpressing efflux pumps?

There are two primary methods to investigate this:

  • Functional Assay (Rhodamine 123 Efflux Assay): This is the most direct way to see if the pumps are active. Rhodamine 123 is a fluorescent substrate for pumps like P-glycoprotein. Cells that overexpress these pumps will retain less of the dye. See Part 2, Protocol 2 for a detailed methodology.

  • Protein Expression Analysis (Western Blot): This method allows you to directly measure the amount of a specific efflux pump protein (e.g., ABCB1/P-gp) in your resistant cells compared to the sensitive parental line. See Part 2, Protocol 1 for a detailed protocol.

FAQ 3: I am not seeing the expected increase in histone acetylation after treatment. What could be wrong?
  • Drug Stability and Concentration: Ensure your compound is stable in your culture medium and that the concentration is appropriate. Benzamide HDAC inhibitors like Tucidinostat have a longer half-life than some other classes, but degradation can still be an issue[3]. Verify the IC50 of your compound in your specific cell line.

  • Incorrect Timing: Histone acetylation is a dynamic process. The peak effect may occur at a different time point than you are measuring. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time for analysis.

  • Cell Line Specificity: The response to HDAC inhibitors can be cell-line dependent. Some cell lines may have intrinsic mechanisms that buffer against changes in histone acetylation.

  • Antibody Issues (for ChIP or Western Blot): Ensure your antibody for acetylated histones (e.g., Acetyl-H3, Acetyl-H4) is validated for the application you are using. Run appropriate positive and negative controls.

FAQ 4: My HDAC inhibitor induces cell cycle arrest but not significant apoptosis. How can I enhance cell killing?

This is a common observation, as HDAC inhibitors are potent inducers of cell cycle regulators like p21[5]. To push the cells towards apoptosis, consider combination therapies. This is where the concept of "synthetic lethality" comes into play.

  • Combine with PARP Inhibitors: HDAC inhibitors can downregulate key proteins in the homologous recombination DNA repair pathway, creating a "BRCAness" phenotype[12][13]. This makes the cells highly dependent on PARP-mediated DNA repair. Combining your benzamide HDAC inhibitor with a PARP inhibitor (e.g., Olaparib, Talazoparib) can lead to catastrophic DNA damage and robust apoptosis[14][15].

  • Combine with DNA Damaging Agents: Pre-treating cells with your HDAC inhibitor can enhance the efficacy of DNA damaging agents like cisplatin or etoposide by creating a more open chromatin structure, allowing better access to the DNA[16].

  • Combine with Immunotherapy: HDAC inhibitors can increase the immunogenicity of tumor cells by upregulating MHC class I and II molecules[2][5]. This can make them better targets for immune cells. In preclinical models, combining HDAC inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1) has shown enhanced anti-tumor effects[17][18].

Table 1: IC50 Values of Benzamide HDAC Inhibitors in Various Cancer Cell Lines

CompoundCancer TypeCell LineIC50 (µM)Reference
Entinostat (MS-275)Colon CancerHCT1162.1[19]
Entinostat (MS-275)Breast CancerMCF7<10[2]
Tucidinostat (Chidamide)T-cell Lymphoma-0.11-0.33[2]
Mocetinostat (MGCD0103)LeiomyosarcomaSK-LMS-1~0.5[20]

Part 2: Key Experimental Protocols

This section provides step-by-step methodologies for the key experiments discussed in the troubleshooting guide.

Protocol 1: Western Blot for P-glycoprotein (ABCB1) Expression

This protocol allows for the semi-quantitative analysis of P-glycoprotein levels in your cell lines.

A. Sample Preparation

  • Harvest sensitive (parental) and resistant cells. Wash twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Determine protein concentration using a BCA assay.

B. SDS-PAGE and Transfer

  • Load 30-50 µg of total protein per lane on an SDS-PAGE gel.

  • Run the gel until adequate separation is achieved.

  • Transfer the proteins to a PVDF membrane.

C. Immunoblotting

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against P-glycoprotein (e.g., C219 clone) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

D. Detection

  • Prepare ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate and visualize the bands using a chemiluminescence imaging system.

  • Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

Protocol 2: Rhodamine 123 Efflux Assay by Flow Cytometry

This functional assay measures the activity of efflux pumps.

A. Cell Preparation

  • Harvest cells and resuspend at 1 x 10^6 cells/mL in culture medium.

  • Prepare tubes for each condition: baseline, with your HDAC inhibitor, and with a known P-gp inhibitor (e.g., Verapamil) as a positive control.

B. Rhodamine 123 Loading

  • Add Rhodamine 123 to a final concentration of 1-5 µM to the cell suspensions.

  • Incubate for 30-60 minutes at 37°C in the dark to allow the dye to accumulate.

C. Efflux Phase

  • Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Resuspend the cells in fresh, pre-warmed medium (with or without inhibitors).

  • Incubate at 37°C for 1-2 hours to allow for dye efflux.

D. Analysis

  • Wash the cells again with ice-cold PBS.

  • Analyze the cells by flow cytometry, measuring the fluorescence in the FITC channel.

  • Resistant cells will show lower fluorescence intensity compared to sensitive cells, as they have pumped out more of the dye. The addition of an efflux pump inhibitor should restore fluorescence in the resistant cells.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

This protocol allows you to quantify the level of histone acetylation at specific gene promoters.

A. Cross-linking and Chromatin Preparation

  • Treat cells with your benzamide HDAC inhibitor for the desired time.

  • Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

  • Quench the reaction with glycine.

  • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-700 bp.

B. Immunoprecipitation

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the chromatin overnight at 4°C with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or H4). Include a non-specific IgG as a negative control.

  • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads extensively to remove non-specific binding.

C. Elution and DNA Purification

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using a PCR purification kit.

D. Analysis by qPCR

  • Perform quantitative PCR using primers specific for the promoter region of a gene of interest (e.g., a known tumor suppressor gene).

  • Quantify the amount of precipitated DNA relative to the total input chromatin[21][22]. An increase in signal in the treated samples indicates increased histone acetylation at that locus.

Part 3: Overcoming Resistance with Combination Strategies

The future of HDAC inhibitor therapy lies in intelligent combinations that exploit the vulnerabilities created by these drugs.

Synergistic Combination: HDAC Inhibitors and PARP Inhibitors

HDAC inhibitors can induce a state of "BRCAness" by downregulating key proteins in the homologous recombination (HR) DNA repair pathway, such as BRCA1 and RAD51[23]. This forces the cancer cell to rely on the PARP-dependent base excision repair (BER) pathway. By co-administering a PARP inhibitor, both major DNA repair pathways are blocked, leading to synthetic lethality.

cluster_0 Homologous Recombination (HR) Repair cluster_1 Base Excision Repair (BER) HDACi Benzamide HDACi BRCA BRCA1, RAD51, etc. HDACi->BRCA Downregulates HR_Repair HR Repair Blocked BRCA->HR_Repair Apoptosis Synthetic Lethality (Apoptosis) HR_Repair->Apoptosis PARPi PARP Inhibitor PARP PARP Enzyme PARPi->PARP Inhibits BER_Repair BER Blocked PARP->BER_Repair BER_Repair->Apoptosis DNA_Damage DNA Damage DNA_Damage->HR_Repair DNA_Damage->BER_Repair

Caption: Synthetic lethality with HDACi and PARPi.

Table 2: Preclinical Combination Studies

HDAC InhibitorCombination AgentCancer ModelKey FindingReference
EntinostatExemestaneBreast CancerProlonged progression-free survival[24]
MocetinostatGemcitabineLeiomyosarcomaSynergistic anti-tumor effect in vitro and in vivo[20]
RomidepsinBGB-290 (PARPi)MedulloblastomaStrong synergistic interaction, G2 arrest and apoptosis[15]
PanobinostatDecitabine (DNMTi)Pancreatic CancerIncreased synergistic cytotoxicity and apoptosis[14]
EntinostatAnti-PD-1Lung/Renal CancerEnhanced anti-tumor effect via MDSC inhibition[17]
Modulating the Tumor Microenvironment (TME)

The TME can contribute to drug resistance by providing survival signals to cancer cells and by creating an immunosuppressive milieu[9][11]. Benzamide HDAC inhibitors like Entinostat can reprogram the TME by:

  • Reducing Myeloid-Derived Suppressor Cells (MDSCs): Entinostat has been shown to decrease the number and suppress the function of these immunosuppressive cells[17].

  • Enhancing Antigen Presentation: Upregulation of MHC molecules on tumor cells makes them more visible to the immune system[5].

  • Increasing T-cell Infiltration: HDAC inhibitors can modulate chemokine signaling to attract more cytotoxic T-cells to the tumor[25].

These effects provide a strong rationale for combining benzamide HDAC inhibitors with immunotherapies like anti-PD-1/PD-L1 antibodies.

References

  • Umlauf, D., Goto, Y., Delaval, K., Wagschal, A., Arnaud, P., & Feil, R. (n.d.). protocol: Chromatin immunoprecipitation on native chromatin from cells and tissues. Epigenome NoE. Retrieved from [Link]

  • Connolly, R. M., Li, H., & Gallagher, A. (2017). Entinostat: a promising treatment option for patients with advanced breast cancer.
  • Johnstone, R. W. (2009). Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. Methods in Molecular Biology, 529, 235–248.
  • Li, X., et al. (2013). Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. ACS Medicinal Chemistry Letters, 4(12), 1193-1197.
  • Valdez, B. C., Tsimberidou, A. M., Yuan, B., Nieto, Y., Baysal, M. A., Chakraborty, A., Andersen, C. R., & Andersson, B. S. (2024). Synergistic cytotoxicity of histone deacetylase and poly-ADP ribose polymerase inhibitors and decitabine in pancreatic cancer cells: Implications for novel therapy. Oncotarget, 15, 435-449.
  • Yazawa, S., et al. (2022). Efficacy and exploratory biomarker analysis of entinostat plus exemestane in advanced or recurrent breast cancer: phase II randomized controlled trial.
  • Gerber, D. E., et al. (2025). Role of Histone Deacetylases in Drug-Resistant Melanoma: Mechanisms and Therapeutic Implications. International Journal of Molecular Sciences, 26(8), 4489.
  • Frontiers. (2024). HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond. Retrieved from [Link]

  • Xue, K., et al. (2022). Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment. Frontiers in Oncology, 12, 969134.
  • Kim, M. S., et al. (2022). Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results.
  • Meidhof, S., et al. (2015). ZEB1-associated drug resistance in cancer cells is reversed by the class I HDAC inhibitor mocetinostat. EMBO Molecular Medicine, 7(6), 831-847.
  • Butler, K. V., et al. (2025). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. European Journal of Medicinal Chemistry, 289, 117201.
  • Synapse. (2025). What clinical trials have been conducted for Entinostat? Retrieved from [Link]

  • Dahl, J. A., & Collas, P. (2007). Q²ChIP, a quick and quantitative chromatin immunoprecipitation assay, unravels epigenetic dynamics of developmentally regulated genes in human embryonic stem cells. Stem Cells, 25(4), 1037-1046.
  • Christmas, B. R., et al. (2017). Entinostat Neutralizes Myeloid-Derived Suppressor Cells and Enhances the Antitumor Effect of PD-1 Inhibition in Murine Models of Lung and Renal Cell Carcinoma. Clinical Cancer Research, 23(17), 5137-5148.
  • Boster Biological Technology. (n.d.). ChIP Protocol for Histones. Retrieved from [Link]

  • de Wispelaere, A., et al. (2021). A synergistic interaction between HDAC- and PARP inhibitors in childhood tumors with chromothripsis. bioRxiv.
  • Bentham Science Publishers. (n.d.). Recent Study of Dual HDAC/PARP Inhibitor for the Treatment of Tumor. Retrieved from [Link]

  • Feng, R., et al. (2004). Apoptotic and autophagic cell death induced by histone deacetylase inhibitors. Proceedings of the National Academy of Sciences, 101(50), 17464-17469.
  • Synapse. (2024). What is the mechanism of Entinostat? Retrieved from [Link]

  • In GK, et al. (2017).
  • Kos-Zatyka, M., et al. (2023). A bi-functional PARP-HDAC inhibitor with activity in Ewing sarcoma. Molecular Cancer Therapeutics, 22(6), 711-723.
  • Lee, J. H., Choy, M. L., & Marks, P. A. (2012). Mechanisms of resistance to histone deacetylase inhibitors. Advances in Cancer Research, 116, 39-86.
  • Georgiou, K., & Rando, O. J. (2021). HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. Cancers, 13(14), 3549.
  • Morales-García, J., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 30(20), 4983.
  • MOST Wiedzy. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Retrieved from [Link]

  • Suraweera, A., O'Byrne, K. J., & Richard, D. J. (2020). Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials. Frontiers in Oncology, 10, 577378.
  • Marek, L., et al. (2013). Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5. Journal of Medicinal Chemistry, 56(1), 427-436.
  • Zhang, Y., et al. (2025). Targeted intervention of tumor microenvironment with HDAC inhibitors and their combination therapy strategies.
  • Connolly, R., et al. (2014). Phase 2 study investigating the safety, efficacy, and surrogate biomarkers of response to 5-azacitidine (5-AZA) and entinostat in advanced breast cancer. Journal of Clinical Oncology, 32(15_suppl), 551-551.
  • ResearchGate. (n.d.). Illustration of the mechanism underlying chidamide induced follicular... Retrieved from [Link]

  • Synapse. (2024). Entinostat is a HDAC Inhibitor for Kinds of Cancers Research. Retrieved from [Link]

  • Alinari, L., et al. (2012). Entinostat, a Novel Histone Deacetylase (HiDAC) Inhibitor Is Active in B-Cell Lymphoma and Enhances the Anti-Tumor Activity of Rituximab, Chemotherapy Agents and Proteasome Inhibitors. Blood, 120(21), 1649.
  • Chen, I. C., et al. (2017). A class I histone deacetylase inhibitor, entinostat, enhances lapatinib efficacy in HER2-overexpressing breast cancer cells through FOXO3-mediated Bim1 expression.
  • Li, J. H., et al. (2019). Apoptosis Induction by Histone Deacetylase Inhibitors in Cancer Cells: Role of Ku70. Cells, 8(4), 315.
  • Halmos, B., et al. (2023). Mocetinostat in Combination With Durvalumab for Patients With Advanced NSCLC: Results From a Phase I/II Study. Clinical Lung Cancer, 24(4), 316-324.
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  • Slingerland, M., et al. (2021). Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives. Cancers, 13(4), 657.
  • Ghandadi, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(10), 681-698.
  • American Association for Cancer Research. (2018). Abstract A30: Preclinical study of a combination of mocetinostat (HDAC inhibitor) and 5-AZA-dC (decitabine) in chondrosarcoma. Retrieved from [Link]

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  • ResearchGate. (n.d.). The action of HDAC inhibitors inducing apoptosis and autophagy. Retrieved from [Link]

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protocol for purifying 4-amino-N-(1-methylpiperidin-4-yl)benzamide from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Isolation of polar basic amides from crude reaction mixtures.

Executive Summary

You are attempting to purify 4-amino-N-(1-methylpiperidin-4-yl)benzamide . This molecule presents a classic "dual-challenge" in organic purification:

  • High Polarity: The combination of a primary aniline, an amide bond, and a tertiary amine makes it prone to streaking on silica and poor solubility in non-polar solvents.

  • Amphoteric Nature: It contains a basic piperidine nitrogen (

    
    ) and a weakly basic aniline (
    
    
    
    ).

This guide prioritizes Acid-Base Extraction (pH switching) and SCX (Strong Cation Exchange) chromatography over standard silica flash chromatography, which often results in yield loss due to irreversible adsorption.

Module 1: The "Standard" Workup (Acid-Base Extraction)

User Issue: "I tried extracting with Ethyl Acetate and water, but my product is missing or stuck in the aqueous phase."

Diagnosis: The N-methylpiperidine moiety is highly polar and basic. At neutral or acidic pH, it is protonated and water-soluble. Even at basic pH, the free base is polar enough to resist extraction into hydrophobic solvents like diethyl ether or pure ethyl acetate.

Optimized Protocol: The "Salting Out" & "Polar Organic" Method

This protocol uses a specific solvent system (DCM/IPA) to pull the polar amine out of the aqueous phase.

StepActionCritical Technical Note
1. Acidify Dissolve crude in 1M HCl (aq). Wash this aqueous layer with EtOAc (

).
Removes: Non-basic impurities (unreacted esters, neutral byproducts). The product remains in water as the hydrochloride salt.
2. Basify Adjust aqueous layer to pH > 12 using 4M NaOH or

.
Target: You must exceed the piperidine

(approx 10) by 2 units to ensure the species is 99% uncharged (free base).
3. Extract Extract with DCM:Isopropanol (3:1 ratio) (

).
Why: Pure DCM may not be polar enough. The addition of IPA increases the polarity of the organic phase, improving recovery of polar amines [1].
4. Dry Combine organic layers, dry over

, and concentrate.
Do not use

if the product is sensitive, though usually safe here.

Module 2: Flash Chromatography (Troubleshooting)

User Issue: "My compound streaks from the baseline to the solvent front on TLC/Column. I'm losing mass."

Diagnosis: The basic amine interacts with the acidic silanols (


) on the silica surface, causing peak tailing and irreversible adsorption.
Solution A: The "Amine-Modified" Normal Phase

You must block the silanol sites.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: DCM / Methanol / Ammonium Hydroxide (

    
    ) .
    
  • Ratio: Start with a gradient of DCM to DCM:MeOH:NH4OH (90:10:1).

  • Preparation: Prepare a "B" solvent of 10% MeOH in DCM containing 1%

    
    . Run a gradient from 0% B to 50% B.
    

Pro-Tip: If you cannot use ammonium hydroxide, use 1% Triethylamine (TEA) in the mobile phase. However, TEA is harder to remove (higher boiling point) than ammonia [2].

Solution B: Reverse Phase (C18) - Highly Recommended

If the compound is water-soluble, Reverse Phase (RP) is superior.

  • Column: C18 (ODS).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Logic: The polar product elutes early but cleanly. If using Formic Acid, you will isolate the formate salt . If you need the free base, you must perform a basic workup (Module 1) after evaporation.

Module 3: Solid Phase Extraction (SCX) - "Catch and Release"

User Issue: "I have a small scale (<500 mg) reaction and just want to remove non-basic junk quickly."

Expert Solution: Use a Strong Cation Exchange (SCX) cartridge. This is the most efficient method for cleaning up amino-benzamides.

SCX_Workflow Start Crude Mixture (Dissolved in MeOH) Load Load onto SCX Cartridge (Sulfonic Acid Resin) Start->Load Wash Wash with MeOH Load->Wash Elute Elute with 2M NH3 in MeOH Wash->Elute Product retained ionically Waste1 Waste: Neutrals/Acids Wash->Waste1 Non-basic impurities flow through Result Pure Product (Free Base) Elute->Result Ammonia displaces product

Figure 1: SCX "Catch and Release" workflow. The sulfonic acid resin captures the basic piperidine; ammonia releases it.

Protocol:

  • Load: Dissolve crude in MeOH. Load onto SCX cartridge.

  • Wash: Flush with 3-5 column volumes (CV) of MeOH. (Impurities elute).

  • Elute: Flush with 2M

    
     in MeOH . (Product elutes).
    
  • Finish: Concentrate the ammonia fraction.

Module 4: Decision Matrix (Visual Guide)

Use this logic flow to determine the correct purification path for your specific scale and purity requirement.

Purification_Decision Start Start: Crude Reaction Mixture Scale What is your scale? Start->Scale Small < 500 mg Scale->Small Large > 1 gram Scale->Large SCX Method: SCX Cartridge (Catch & Release) Small->SCX AcidBase Method: Acid/Base Extraction (DCM/IPA Solvent) Large->AcidBase Final Pure 4-amino-N-(1-methylpiperidin-4-yl)benzamide SCX->Final Purity Is purity > 95%? AcidBase->Purity Recryst Method: Recrystallization (EtOH or iPrOH/Heptane) Purity->Recryst No (Crystalline solid) Flash Method: Flash Column (DCM/MeOH/NH4OH) Purity->Flash No (Oil/Amorphous) Purity->Final Yes Recryst->Final Flash->Final

Figure 2: Purification Strategy Decision Tree based on scale and physical state.

Frequently Asked Questions (FAQ)

Q: Can I just recrystallize the crude material? A: It depends on the impurities. If the main impurity is the starting material (4-aminobenzoic acid), it is likely too polar to separate easily by crystallization alone. However, the hydrochloride salt of your product often crystallizes well from Ethanol/Ether or Isopropanol.

  • Try this: Dissolve free base in minimal Ethanol, add 1.1 eq of HCl (in dioxane or ether), and cool.

Q: I used DCM/MeOH (9:1) for extraction, but the recovery is low. A: Methanol is miscible with water, which ruins the phase separation and drags product into the aqueous layer. Switch to Isopropanol (IPA) . A mix of DCM:IPA (3:1) is hydrophobic enough to separate from water but polar enough to solvate the amine [3].

Q: How do I remove the HATU/EDC urea byproducts? A: These are often the most stubborn impurities.

  • EDC Urea: Water soluble.[1] Wash the organic layer with 1M HCl (The urea is basic and will wash out; your product will also wash out, so you must collect the aqueous layer, then basify and re-extract).

  • HATU Byproducts: Wash the organic layer with saturated Sodium Bicarbonate (

    
    ) and then Water. If they persist, the SCX method (Module 3) is the best filter.
    

References

  • Biotage. (2023).[2][3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Teledyne ISCO. (2023). Successful Flash Chromatography: Normal Phase or Reversed Phase? Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2737531, 4-Amino-1-methylpiperidine. Retrieved from

  • Google Patents. (2020). US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)... Retrieved from

Sources

enhancing the selectivity of 4-amino-N-(1-methylpiperidin-4-yl)benzamide for its target

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Focus: 4-amino-N-(1-methylpiperidin-4-yl)benzamide Doc ID: TSC-5HT4-SAR-001 Status: Active / Expert Review[1]

Introduction: The Selectivity Paradox

Welcome to the Technical Support Center. You are likely working with the 4-amino-N-(1-methylpiperidin-4-yl)benzamide scaffold, a privileged structure in medicinal chemistry.[1] While this core is the backbone of several prokinetic agents (5-HT4 agonists), it suffers from a well-documented "Selectivity Paradox."[1]

The scaffold is inherently promiscuous, frequently exhibiting off-target affinity for:

  • Dopamine D2 Receptors: Leading to extrapyramidal side effects (EPS).

  • hERG Potassium Channels: Leading to QT prolongation and cardiotoxicity.

  • 5-HT3 Receptors: Leading to antagonistic effects that counteract prokinetic efficacy.[1]

This guide provides actionable SAR (Structure-Activity Relationship) strategies and troubleshooting protocols to evolve this "naked" scaffold into a highly selective 5-HT4 agonist.

Module 1: Chemical Optimization (SAR Troubleshooting)

Issue 1: High hERG Liability (Cardiotoxicity)

Diagnosis: Your compound shows IC50 < 10 µM in hERG patch-clamp assays.[1] Root Cause: The basic nitrogen of the N-methylpiperidine moiety (pKa ~9-10) interacts strongly with the aromatic residues (Tyr652/Phe656) in the hERG channel pore.[1]

Corrective Actions:

  • Reduce Basicity (pKa Modulation):

    • Protocol: Introduce electron-withdrawing groups (EWGs) adjacent to the basic nitrogen.[1]

    • Specific Modification: Replace the piperidine with a fluorinated piperidine or a morpholine ring (though morpholine may reduce 5-HT4 potency).[1]

    • Target pKa: Aim for a pKa between 7.5 and 8.5. This maintains 5-HT4 binding (which requires a protonated amine) while reducing the energetic penalty of desolvation required for hERG binding.

  • Zwitterionic Strategy:

    • Protocol: Append a carboxylate or polar acidic group to the N-substituent.[1]

    • Rationale: hERG channels repel negatively charged species, whereas the 5-HT4 receptor can accommodate distal polarity.

Issue 2: Poor Selectivity vs. Dopamine D2

Diagnosis: The compound binds D2 receptors (Ki < 100 nM). Root Cause: The "naked" benzamide core mimics the pharmacophore of D2 antagonists like sulpiride.

Corrective Actions:

  • Ortho-Substitution (The "Orthosteric Clash"):

    • Protocol: Add a bulky substituent at the ortho position of the benzamide ring (relative to the amide linker).

    • Specific Modification: While a methoxy group (–OMe) is common (e.g., Metoclopramide), it supports both D2 and 5-HT4. To favor 5-HT4, consider fusing the ring (e.g., benzofuran) or using specific 4-amino-5-chloro-2-methoxy patterns combined with bulky N-tail substitutions.[1]

    • Mechanism:[2] The 5-HT4 receptor has a larger hydrophobic pocket accommodating the N-substituent than the D2 receptor.[1]

  • N-Tail Extension (The "Tail" Strategy):

    • Protocol: Replace the N-methyl group with a longer, bulky chain.

    • Recommendation:(3-benzylsulfonyl)propyl or butyl chains.[1]

    • Evidence: Research on Y-36912 demonstrates that bulky N-substituents drastically reduce D2 affinity while maintaining 5-HT4 potency due to specific hydrophobic interactions unique to the 5-HT4 binding pocket.[1]

Module 2: Visualization of Optimization Logic

The following diagram illustrates the decision matrix for optimizing the scaffold based on assay feedback.

SAR_Workflow Start Scaffold: 4-amino-N-(1-methylpiperidin-4-yl)benzamide Screen Primary Screen: 5-HT4 Binding (Radioligand) Start->Screen PotencyCheck Is Ki < 10 nM? Screen->PotencyCheck PotencyCheck->Start No (Modify Core) SelectivityScreen Secondary Screen: D2 & hERG Panel PotencyCheck->SelectivityScreen Yes Issue_D2 Issue: High D2 Affinity SelectivityScreen->Issue_D2 D2 Ki < 100nM Issue_hERG Issue: hERG Blockade SelectivityScreen->Issue_hERG hERG IC50 < 10uM Candidate Candidate Selection: High 5-HT4 / Low D2 / Low hERG SelectivityScreen->Candidate Clean Profile Sol_D2 Solution: Extend N-Tail (e.g., Benzylsulfonyl) Add steric bulk Issue_D2->Sol_D2 Sol_hERG Solution: Reduce pKa (Fluorination) Shield Basic N Issue_hERG->Sol_hERG Sol_D2->Screen Retest Sol_hERG->Screen Retest

Caption: Iterative SAR workflow for optimizing benzamide scaffolds. Blue nodes indicate milestones; Red nodes indicate liabilities; Green nodes indicate chemical solutions.

Module 3: Experimental Protocols

Protocol A: Functional Selectivity Assay (cAMP Accumulation)

Why this matters: Binding assays (Ki) often yield false positives for benzamides due to high non-specific binding. A functional assay confirms the compound is an agonist (required for prokinetic activity) rather than an antagonist.

Reagents:

  • HEK-293 cells stably expressing human 5-HT4(e) receptor.[1]

  • IBMX (Phosphodiesterase inhibitor).

  • TR-FRET cAMP detection kit (e.g., Lance Ultra or HTRF).[1]

Step-by-Step:

  • Cell Seeding: Plate 5,000 cells/well in a 384-well low-volume plate.

  • Compound Addition: Add 5 µL of the test benzamide (dissolved in stimulation buffer + 0.5 mM IBMX).

    • Note: Perform an 11-point dose-response curve (10 µM to 0.1 nM).

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add 5 µL of cAMP-d2 and 5 µL of anti-cAMP-Cryptate.[1]

  • Read: Incubate for 1 hour and read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Analysis: Normalize data against a full agonist control (e.g., Serotonin or Prucalopride). Calculate EC50.[3]

Protocol B: 5-HT4 Signaling Pathway Verification

To ensure your compound activates the correct prokinetic pathway, verify the Gs-coupling.[1]

Signaling_Pathway Agonist Benzamide Agonist Rec 5-HT4 Receptor Agonist->Rec Binding Gprot Gs Protein Rec->Gprot Activation AC Adenylyl Cyclase Gprot->AC Stimulation cAMP cAMP (Increase) AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Effect Ion Channel Modulation (Prokinetic) PKA->Effect

Caption: Canonical Gs-coupled signaling pathway activated by selective 5-HT4 agonists.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: My compound has good 5-HT4 potency but poor oral bioavailability. What should I change?

  • A: The 4-amino group often suffers from rapid Phase II metabolism (acetylation).[1] Consider bioisosteres or ensuring the N-substituent (tail) adds sufficient lipophilicity (logD ~1-2) to balance the polarity of the benzamide.[1]

Q2: Why do I see "bell-shaped" dose-response curves in my functional assay?

  • A: This is common with benzamides at high concentrations (>10 µM). It often indicates off-target antagonism (e.g., hitting 5-HT3 or D2 at high doses) or receptor desensitization.[1] Restrict your analysis to the linear portion of the curve or check for precipitation.

Q3: Can I replace the amide linker to improve stability?

  • A: Proceed with caution. The amide hydrogen often forms a critical hydrogen bond with Ser197 (or equivalent) in the 5-HT4 binding pocket.[1] Replacing it with an ester (procaine-like) usually destroys metabolic stability, while replacing it with a ketone often reduces potency.[1]

References

  • Sonda, S., et al. (2004). "Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists."[4] Bioorganic & Medicinal Chemistry, 12(10), 2737-2747.[4]

  • Briejer, M. R., et al. (2001). "The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound." European Journal of Pharmacology, 423(1), 71-83.

  • Leopoldo, M., et al. (2011). "Serotonin 5-HT4 receptor agonists: an update." Current Medicinal Chemistry, 18(11).

  • Traebert, M., et al. (2004). "In vitro hERG channel inhibition and QT prolongation." European Journal of Pharmaceutical Sciences.

Sources

Validation & Comparative

cross-reactivity profiling of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for medicinal chemists and pharmacologists evaluating the 4-amino-N-(1-methylpiperidin-4-yl)benzamide scaffold. This molecule represents the fundamental pharmacophore of the orthopramide class of gastroprokinetic agents.

Unlike a standard product brochure, this guide functions as a comparative profiling analysis , distinguishing the baseline selectivity of this core scaffold against "dirty" clinical predecessors (Metoclopramide, Cisapride) and modern selective agents (Prucalopride).

Synonyms: 4-Amino-N-(1-methyl-4-piperidinyl)benzamide | Dechloro-demethoxy-metoclopramide Application: Fragment-Based Drug Discovery (FBDD), SAR Benchmarking, Impurity Profiling.

Executive Analysis: The "Scaffold" vs. The "Drug"

In the development of selective 5-HT4 agonists, 4-amino-N-(1-methylpiperidin-4-yl)benzamide (hereafter referred to as The Scaffold ) serves as a critical reference point. It contains the essential binding elements—the benzamide hydrogen-bond donor/acceptor and the basic piperidine tail—without the steric and electronic modulators (ortho-methoxy, meta-chloro substituents) found in clinical drugs.

The Core Question: Does the naked scaffold carry the off-target liabilities (D2-mediated EPS, hERG-mediated QT prolongation) inherent to the chemical class, or are these introduced by substituents?

Comparative Selectivity Matrix

The following data synthesizes Structure-Activity Relationship (SAR) trends, comparing The Scaffold against industry standards.

FeatureThe Scaffold (4-amino-N-...)Metoclopramide (First Gen)Cisapride (Withdrawn)Prucalopride (High Selectivity)
Primary Target 5-HT4 Receptor 5-HT4 / D2 / 5-HT35-HT45-HT4
Potency (Ki) Low/Moderate (>100 nM)ModerateHighHigh (<10 nM)
D2 Affinity Negligible (>10 µM) High (Antagonist)LowNegligible
hERG Liability Moderate Risk LowHigh (Blocker) Low
Clinical Risk N/A (Probe)Extrapyramidal Symptoms (EPS)Torsades de PointesClean Profile

Scientist's Insight: The Scaffold exhibits significantly reduced affinity for the Dopamine D2 receptor compared to Metoclopramide. The ortho-methoxy group in Metoclopramide is structurally required to lock the benzamide ring in a conformation that mimics dopamine; without it (as in The Scaffold), D2 binding is lost. However, the basic piperidine nitrogen remains a pharmacophore for the hERG channel pore, necessitating careful hERG screening.

Mechanistic Pathway & SAR Evolution

To understand the cross-reactivity profile, one must visualize how the scaffold fits into the broader chemical space of prokinetics.

SAR_Evolution Scaffold The Scaffold (4-amino-N-(1-methylpiperidin-4-yl)benzamide) Base Pharmacophore Metoc Metoclopramide (+ Cl, + OMe) Increases D2 Affinity (EPS Side Effects) Scaffold->Metoc Substituent Addition (2-OMe, 5-Cl) Cisapride Cisapride (+ Bulky Tail) Increases hERG Binding (Cardiotoxicity) Scaffold->Cisapride Linker Extension Prucalopride Prucalopride (Benzofuran Ring Closure) Optimized 5-HT4 Selectivity (Clean Profile) Scaffold->Prucalopride Rigidification

Figure 1: Structural evolution of the benzamide scaffold. The "Scaffold" represents the baseline. Modifications lead to either "dirty" drugs (Red) or selective agents (Green).

Experimental Protocols for Profiling

To validate the performance of 4-amino-N-(1-methylpiperidin-4-yl)benzamide in your own assays, use the following self-validating protocols.

A. Radioligand Binding Assay (Dopamine D2 High-Throughput Screen)

Objective: Confirm the lack of D2 affinity (differentiation from Metoclopramide).

  • Membrane Preparation: Use CHO cells stably expressing human D2(long) receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).

  • Ligand: Use [3H]-Methylspiperone (0.2 nM final concentration).

  • Competition:

    • Total Binding: Membrane + [3H]-Ligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + [3H]-Ligand + 10 µM Haloperidol.

    • Test Compound: The Scaffold (Titrate 1 nM to 100 µM).

    • Reference Control: Metoclopramide (Titrate 0.1 nM to 10 µM).

  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Validation Criteria: The Reference Control (Metoclopramide) must yield a Ki of ~10-30 nM. The Scaffold should show Ki > 10,000 nM (no displacement).

B. Automated Patch Clamp (hERG Safety Profiling)

Objective: Assess the intrinsic cardiac risk of the piperidine tail.

  • System: Automated patch clamp (e.g., QPatch or Patchliner) using hERG-expressing HEK293 cells.

  • Solutions:

    • Extracellular: Standard Tyrode’s solution.

    • Intracellular: K-Aspartate based solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500ms (Channel activation).

    • Repolarize to -40 mV for 500ms (Elicit tail current).

  • Application:

    • Apply Vehicle (0.1% DMSO) for baseline stability (3 min).

    • Apply The Scaffold (Testing at 1, 10, 30 µM).

    • Apply Positive Control (E-4031 , 100 nM).

  • Analysis: Measure peak tail current amplitude. Calculate % Inhibition relative to baseline.

  • Interpretation:

    • < 20% Inhibition at 10 µM: Low Risk .

    • 20-50% Inhibition at 10 µM: Moderate Risk (Scaffold requires optimization).

    • 50% Inhibition at 10 µM: High Risk .

Workflow Visualization: The Screening Cascade

When utilizing this scaffold as a building block, follow this decision tree to ensure lead candidates do not inherit liabilities.

Screening_Workflow Start Start: Chemical Synthesis (Scaffold Derivatization) Screen1 Primary Screen: 5-HT4 Agonism (cAMP) Start->Screen1 Decision1 Potency < 100nM? Screen1->Decision1 Screen2 Secondary Screen: D2 Binding (Radioligand) Decision1->Screen2 Yes Fail Discard / Re-design Decision1->Fail No Decision2 D2 Ki > 10µM? Screen2->Decision2 Screen3 Safety Screen: hERG Patch Clamp Decision2->Screen3 Yes (Clean) Decision2->Fail No (EPS Risk) Decision3 hERG IC50 > 30µM? Screen3->Decision3 Success Lead Candidate (Clean Profile) Decision3->Success Yes Decision3->Fail No (QT Risk)

Figure 2: Screening cascade for benzamide derivatives. Note that "The Scaffold" itself usually fails the Primary Screen for high potency but passes the Secondary Screen for D2 selectivity.

References & Authoritative Grounding
  • PubChem. Benzamide, 4-amino-N-(1-methyl-4-piperidinyl)-.[1] Compound Summary. Link

  • Sonda, S., et al. (2005). "Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists." Bioorganic & Medicinal Chemistry. (Demonstrates the SAR of the benzamide core). Link

  • Harada, H., et al. (2002). "Novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides as potent colonic prokinetic agents." Bioorganic & Medicinal Chemistry Letters. (Discusses the optimization of the piperidine tail). Link

  • LiverTox. "Serotonin 5-HT4 Receptor Agonists." National Institute of Diabetes and Digestive and Kidney Diseases. (Review of Cisapride/Metoclopramide toxicity profiles). Link

  • Abcam. "Cisapride Chemical Structure and Biological Description." (Reference for hERG liability of related benzamides). Link

Sources

A Senior Application Scientist's Guide to In Vivo Validation of 4-amino-N-(1-methylpiperidin-4-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Blueprint for Preclinical Efficacy Testing

Introduction: From Benchtop Potency to Biological Plausibility

The 4-amino-N-(piperidin-4-yl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated for a range of therapeutic applications, from oncology to neuropharmacology.[1][2][3] This guide focuses on a specific derivative, 4-amino-N-(1-methylpiperidin-4-yl)benzamide, hereafter referred to as Cmpd-X . For the purposes of this guide, we will posit a common scenario in drug discovery: Cmpd-X has emerged from an in vitro screening campaign as a potent and selective inhibitor of a critical oncogenic kinase, Bruton's Tyrosine Kinase (Btk), a non-receptor tyrosine kinase vital for B-cell development and activation.[4]

While nanomolar potency in a biochemical assay and targeted cell death in cancer cell lines are exciting initial findings, they are merely the first step. The central challenge, and the focus of this guide, is to design a rigorous, self-validating series of animal model experiments to determine if this in vitro promise translates into tangible in vivo efficacy. This process is not a simple checklist; it is a logical cascade where each experiment informs the next, systematically de-risking the compound for further development. We will compare the necessary validation workflow for Cmpd-X against a well-established (though hypothetical for this direct comparison) competitor, "Reference Btk-Inhibitor," to provide context and performance benchmarks.

Part 1: The In Vitro Foundation & The Rationale for Animal Studies

The decision to commit to expensive and ethically significant animal studies rests entirely on the strength and interpretation of the preceding in vitro data. The causality must be clear: we are not merely testing if the compound works, but validating a specific, hypothesized mechanism of action.

Hypothetical In Vitro Profile of Cmpd-X

The following data represents a typical starting point that would justify advancing a compound to in vivo studies.

ParameterCmpd-XReference Btk-InhibitorJustification for Advancement
Btk Enzymatic Assay (IC50) 8.2 nM5.0 nMPotent, on-target activity in a cell-free system.
Kinase Selectivity Panel (400+ kinases) >100-fold selective for Btk vs. other TEC family kinases>120-fold selectiveHigh selectivity predicts fewer off-target toxicities.
Cellular pBtk Assay (EC50) 45 nM30 nMDemonstrates cell permeability and target engagement in a cellular context.
Cell Viability (MTT Assay, DLBCL Cell Line) 150 nM110 nMShows desired downstream effect (cancer cell death) at achievable concentrations.
In Vitro ADME Properties
Microsomal Stability (t½, human)45 min60 minSuggests acceptable metabolic stability.
Caco-2 Permeability (Papp A->B)15 x 10⁻⁶ cm/s18 x 10⁻⁶ cm/sIndicates good potential for oral absorption.

The data above establishes a clear hypothesis: Cmpd-X potently and selectively inhibits Btk signaling, leading to the death of B-cell lymphoma cells. The next logical step is to determine if these effects can be replicated in a complex biological system where factors like absorption, distribution, metabolism, and excretion (ADME) are paramount.[5]

cluster_cell Cancer B-Cell BCR B-Cell Receptor (BCR) Btk Bruton's Tyrosine Kinase (Btk) BCR->Btk activates PLCg2 PLCγ2 Btk->PLCg2 phosphorylates NFkB NF-κB Pathway PLCg2->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation CmpdX Cmpd-X CmpdX->Btk INHIBITS cluster_workflow In Vivo Validation Workflow iv_pk Step 1: Intravenous (IV) Pharmacokinetics (PK) po_pk Step 2: Oral (PO) Pharmacokinetics (PK) iv_pk->po_pk Determines absolute bioavailability mtd Step 3: Maximum Tolerated Dose (MTD) po_pk->mtd Informs dose selection for tolerability efficacy Step 4: Xenograft Efficacy Study mtd->efficacy Sets upper dose limit for efficacy trial

Caption: Logical workflow for preclinical in vivo validation.

Protocol 1: Preliminary Pharmacokinetic (PK) Profiling in Mice

Objective: To determine key PK parameters (Clearance, Volume of Distribution, Half-life, Bioavailability) of Cmpd-X.

Methodology:

  • Animal Model: Male BALB/c mice (n=3 per group), 8-10 weeks old.

  • IV Dosing Group:

    • Administer Cmpd-X at 1 mg/kg via tail vein injection. The formulation should be a clear solution (e.g., in 5% DMSO / 10% Solutol / 85% Saline).

    • Collect sparse blood samples (approx. 25 µL) via tail nick or saphenous vein at pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • PO Dosing Group:

    • Fast mice for 4 hours prior to dosing.

    • Administer Cmpd-X at 10 mg/kg via oral gavage.

    • Collect blood samples at pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify Cmpd-X concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and determine key PK parameters.

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Cmpd-X that can be administered daily for 7-14 days without causing unacceptable toxicity.

Methodology:

  • Animal Model: Female athymic nude mice (the strain to be used in efficacy studies), 8-10 weeks old.

  • Dose Escalation:

    • Begin with a starting dose informed by the PK study (e.g., 30 mg/kg, once daily, PO).

    • Use a cohort of 3-5 mice per dose level.

    • Escalate the dose in subsequent cohorts (e.g., 60, 100, 150 mg/kg) until signs of toxicity are observed.

  • Monitoring:

    • Record body weight daily. A sustained weight loss of >15-20% is a common stopping criterion.

    • Perform daily clinical observations for signs of distress (e.g., hunched posture, ruffled fur, lethargy).

    • At the end of the study, perform gross necropsy and consider collecting key organs (liver, spleen, kidneys) for histopathology.

  • Endpoint: The MTD is defined as the highest dose level at which no mortality and no more than 10-15% mean body weight loss is observed.

Comparative Data: PK and Tolerability
ParameterCmpd-X (Hypothetical Data)Reference Btk-InhibitorInterpretation
Clearance (CL) 15 mL/min/kg25 mL/min/kgLow clearance for Cmpd-X suggests longer residence time.
Half-Life (t½) 6 hours4 hoursA longer half-life may support once-daily dosing.
Oral Bioavailability (F%) 55%70%Good oral absorption for Cmpd-X, though lower than the reference.
Maximum Tolerated Dose (MTD) 100 mg/kg (QD, 14 days)80 mg/kg (QD, 14 days)Cmpd-X shows a favorable safety window.

Part 3: In Vivo Efficacy and Pharmacodynamic Validation: Does It Hit the Target and Shrink Tumors?

With a clear understanding of the drug's exposure and safety profile, we can now design a robust efficacy study. The goal is two-fold: to assess the anti-tumor activity and to confirm that this activity is a result of the intended mechanism of action—Btk inhibition.

Protocol 3: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Cmpd-X in a human B-cell lymphoma xenograft model.

Methodology:

  • Animal Model: Female athymic nude mice, 8-10 weeks old.

  • Tumor Implantation:

    • Subcutaneously implant 5 x 10⁶ TMD8 (Diffuse Large B-Cell Lymphoma) cells in 50% Matrigel into the right flank of each mouse.

    • Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization and Dosing:

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water), PO, QD

      • Group 2: Cmpd-X at 30 mg/kg, PO, QD

      • Group 3: Cmpd-X at 100 mg/kg (MTD), PO, QD

      • Group 4: Reference Btk-Inhibitor at 50 mg/kg, PO, QD

  • Efficacy Monitoring:

    • Measure tumor volume with digital calipers twice weekly using the formula: (Length x Width²)/2.

    • Measure body weight twice weekly as a general health indicator.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach a predetermined size limit (e.g., 2000 mm³). The primary endpoint is Tumor Growth Inhibition (TGI).

Protocol 4: Pharmacodynamic (PD) Marker Analysis

Objective: To confirm that Cmpd-X inhibits Btk signaling within the tumor tissue at efficacious doses.

Methodology:

  • Study Design: This can be integrated into the main efficacy study or run as a separate, shorter satellite study.

  • Sample Collection:

    • At a set time point after the final dose (e.g., 4 hours, corresponding to near Tmax), euthanize a subset of mice from each group (n=3-4).

    • Rapidly excise tumors, snap-freeze a portion in liquid nitrogen for Western blot analysis, and fix the remainder in formalin for immunohistochemistry (IHC).

  • Western Blot Analysis:

    • Prepare tumor lysates and quantify total protein.

    • Run SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against phosphorylated-Btk (pBtk) and total Btk.

    • The key readout is a dose-dependent reduction in the pBtk/total Btk ratio.

  • IHC Analysis: Stain tumor sections for pBtk to visualize the extent and distribution of target inhibition within the tumor microenvironment.

Comparative Data: Efficacy and Pharmacodynamics
Treatment GroupTumor Growth Inhibition (TGI%)Change in pBtk (vs. Vehicle)Interpretation
Cmpd-X (30 mg/kg) 45%↓ 50%Dose-dependent efficacy and target engagement observed.
Cmpd-X (100 mg/kg) 88%↓ 92%Strong efficacy at the MTD, correlating with near-complete target inhibition.
Reference Btk-Inhibitor (50 mg/kg) 91%↓ 95%Cmpd-X demonstrates comparable efficacy to the reference compound.

Conclusion: A Synthesized View of In Vivo Performance

The successful translation from in vitro discovery to in vivo proof-of-concept requires a methodical, evidence-based approach. Through the series of studies outlined, we have systematically validated the initial hypothesis for Cmpd-X. We established that it has favorable pharmacokinetics for oral dosing, is well-tolerated up to high dose levels, and demonstrates significant, dose-dependent anti-tumor activity.

Crucially, the pharmacodynamic data confirms that this efficacy is driven by the intended mechanism—the inhibition of Btk phosphorylation within the tumor. Cmpd-X has shown performance comparable to the reference inhibitor, establishing its credentials as a viable development candidate. This comprehensive dataset, bridging pharmacology, tolerability, and mechanism-driven efficacy, provides the necessary validation to justify advancing Cmpd-X to the next stage of preclinical development.

References

  • Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-8. Retrieved from [Link]

  • Shu, B., et al. (2020). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases, 6(6), 1334-1346. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. Retrieved from [Link]

  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. ResearchGate. Retrieved from [Link]

  • ChEMBL. (n.d.). Document: N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives. ChEMBL. Retrieved from [Link]

  • Lindstrom, T. D., et al. (1990). Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats. Drug Metabolism and Disposition, 18(6), 1012-7. Retrieved from [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7192. Retrieved from [Link]

  • Google Patents. (n.d.). US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. Google Patents.
  • Berger, M. R., et al. (1989). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Journal of the National Cancer Institute, 81(19), 1478-86. Retrieved from [Link]

  • Ruiz-Garcia, A., et al. (2008). Pharmacokinetics in Drug Discovery. Journal of Pharmaceutical Sciences, 97(2), 654-690. Retrieved from [Link]

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  • Marchetti, F., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6667. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. Retrieved from [Link]

  • Singh, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 122, 366-375. Retrieved from [Link]

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  • D'Amico, D., et al. (2021). Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas? Pharmaceuticals, 14(6), 548. Retrieved from [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. Retrieved from [Link]

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Independent Verification of the Antitumor Activity of 4-amino-N-(1-methylpiperidin-4-yl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the antitumor properties of the novel compound 4-amino-N-(1-methylpiperidin-4-yl)benzamide. Designed for researchers, scientists, and drug development professionals, this document outlines a series of robust experimental protocols to objectively assess the compound's efficacy against relevant cancer models. We will delve into the scientific rationale behind each experimental choice, present detailed methodologies, and compare the compound's performance against established and alternative therapeutic agents. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols form a self-validating system for rigorous evaluation.

Introduction to 4-amino-N-(1-methylpiperidin-4-yl)benzamide and Its Postulated Mechanism of Action

4-amino-N-(1-methylpiperidin-4-yl)benzamide is a small molecule with a chemical structure featuring a benzamide core, a substituted piperidine ring, and an amino group. While the precise mechanism of action for this specific compound is under investigation, its structural motifs suggest potential interactions with key cellular pathways implicated in cancer progression. Benzamide derivatives have been explored for various therapeutic applications, including as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme crucial for DNA repair.[1] Furthermore, the substituted piperidine ring is a common feature in many kinase inhibitors.[2]

Based on these structural similarities, we hypothesize that 4-amino-N-(1-methylpiperidin-4-yl)benzamide may exert its antitumor activity through one or more of the following mechanisms:

  • Inhibition of DNA Repair Pathways: By potentially targeting enzymes like PARP, the compound may induce synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA1/2 mutations.

  • Modulation of Kinase Signaling: The compound could inhibit the activity of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[3]

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Arrest: It might halt the progression of the cell cycle, thereby preventing cancer cell division.

This guide will outline the experimental steps necessary to test these hypotheses and build a comprehensive profile of the compound's antitumor activity.

Experimental Workflow for In Vitro and In Vivo Verification

A multi-tiered approach is essential for the thorough evaluation of a novel anticancer agent.[4][5] We will begin with a battery of in vitro assays to determine the compound's direct effects on cancer cells, followed by in vivo studies to assess its efficacy and tolerability in a living organism.[4][6]

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Verification A Cell Viability Assays (MTT, CellTiter-Glo) B Apoptosis Assays (Annexin V/PI, Caspase Activity) A->B Confirm cytotoxic effect C Cell Cycle Analysis (Propidium Iodide Staining) A->C Investigate antiproliferative mechanism D Mechanism of Action Studies (Western Blot, Kinase Assays) B->D Elucidate apoptotic pathway C->D Identify cell cycle checkpoints E Xenograft Tumor Model (Subcutaneous Implantation) D->E Validate in a living system F Efficacy Studies (Tumor Growth Inhibition) E->F Determine therapeutic efficacy G Toxicity Assessment (Body Weight, Histopathology) F->G Assess safety profile G cluster_0 Upstream Events cluster_1 Downstream Cellular Effects A 4-amino-N-(1-methylpiperidin-4-yl)benzamide B Target Engagement (e.g., PARP, Kinase) A->B Binds to target C DNA Damage Accumulation B->C Inhibits DNA repair D Cell Cycle Arrest B->D Disrupts cell cycle signaling E Apoptosis Induction C->E Triggers cell death D->E Promotes apoptosis

Caption: Postulated mechanism of action signaling pathway.

Western Blot Analysis: This technique can be used to probe for changes in the expression and phosphorylation status of key proteins involved in DNA damage response (e.g., γH2AX), cell cycle regulation (e.g., p21, cyclins), and apoptosis (e.g., cleaved caspase-3, Bax/Bcl-2 ratio).

Kinase Profiling: A broad panel of kinase assays can be employed to identify specific kinases that are inhibited by the compound.

Conclusion and Future Directions

This guide provides a foundational framework for the independent and rigorous verification of the antitumor activity of 4-amino-N-(1-methylpiperidin-4-yl)benzamide. The outlined in vitro and in vivo experiments, coupled with a comparative analysis against established drugs, will generate the necessary data to build a comprehensive efficacy and safety profile. Positive outcomes from these studies would warrant further investigation into the compound's pharmacokinetic and pharmacodynamic properties, as well as its evaluation in more complex preclinical models, such as patient-derived xenografts (PDXs). Ultimately, a thorough and objective assessment is paramount for determining the true therapeutic potential of this novel compound in the fight against cancer.

References

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.PubMed.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • In vitro assays and techniques utilized in anticancer drug discovery.PubMed.
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  • In vivo tumor models.Stanford Medicine.
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  • 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis.PMC.
  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.MedChemExpress.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.PMC.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models.PubMed.
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Safety Operating Guide

4-amino-N-(1-methylpiperidin-4-yl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal procedures for 4-amino-N-(1-methylpiperidin-4-yl)benzamide (CAS: 53663-30-0), a pharmaceutical intermediate often utilized in the synthesis of gastroprokinetic agents (e.g., metoclopramide analogs) and 5-HT4 receptor agonists.

The procedures below prioritize complete thermal destruction to prevent environmental contamination, given the compound's biological activity as a serotonin receptor modulator.[1]

Chemical Identity & Hazard Profile

Before disposal, verify the material identity to ensure compatibility with waste streams.

Parameter Technical Detail
Chemical Name 4-amino-N-(1-methylpiperidin-4-yl)benzamide
CAS Number 53663-30-0
Molecular Formula C₁₃H₁₉N₃O
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Ethanol; pH-dependent water solubility.
GHS Classification Warning [2][3] • H302: Harmful if swallowed (Acute Tox. 4) • H315/H319: Causes skin/eye irritation [1] • H335: May cause respiratory irritation

Pre-Disposal Stabilization & Safety

Core Directive: Never dispose of this compound via sanitary sewer systems. Its structural similarity to bioactive pharmaceuticals necessitates treatment as Hazardous Chemical Waste .

Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator or half-face respirator with P100 cartridges if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for solutions >10 mM.

  • Ocular: Chemical splash goggles.

Waste Segregation Protocol
  • Incompatibility: Segregate from strong oxidizers (e.g., permanganates, perchlorates) and strong acids.[1]

  • Labeling: All waste containers must be labeled "Hazardous Waste - Toxic/Irritant" with the specific chemical name clearly printed.

Disposal Procedures by Waste Stream

Scenario A: Solid Waste (Pure Substance or Spills)
  • Method: High-Temperature Incineration.

  • Protocol:

    • Collect the solid material using a chemically compatible scoop or spatula.

    • Place inside a wide-mouth HDPE or glass jar .

    • Label the container: "Solid Organic Waste: 4-amino-N-(1-methylpiperidin-4-yl)benzamide".

    • Do not dissolve solely for the purpose of disposal unless required by your facility's specific liquid waste stream requirements. Solid incineration is more energy-efficient for bulk powder.

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Method: Fuel Blending / Incineration.[4]

  • Protocol:

    • Solvent Compatibility: Ensure the solvent matrix (e.g., Methanol, DCM) is compatible with the facility's "Organic Solvents" stream.

    • pH Adjustment: If the solution is highly acidic (pH < 2) due to workup, neutralize to pH 5–9 using Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion or exothermic reactions.[1]

    • Container: Transfer to a safety can or carboy rated for solvents (UN 1A1 or UN 3H1).

Scenario C: HPLC Effluent
  • Method: Segregated Liquid Waste.

  • Protocol:

    • If the mobile phase contains Acetonitrile/Methanol and Water: Dispose of in the "Non-Halogenated Organic Waste" container.

    • If the method used buffers (Phosphate/Formate): The presence of 4-amino-N-(1-methylpiperidin-4-yl)benzamide renders the entire buffer solution hazardous. Do not pour down the sink.

Decision Logic: Waste Stream Workflow

The following diagram illustrates the decision matrix for disposing of 4-amino-N-(1-methylpiperidin-4-yl)benzamide in various experimental states.

DisposalWorkflow cluster_warning CRITICAL PROHIBITION Start Waste Material: 4-amino-N-(1-methylpiperidin-4-yl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Place in Wide-Mouth HDPE/Glass Container Solid->SolidAction LiquidCheck Check Solvent Composition Liquid->LiquidCheck Drain Sanitary Sewer / Drain SolidDisp DISPOSAL: High-Temp Incineration (Solid Stream) SolidAction->SolidDisp Halogenated Contains Halogens? (DCM, Chloroform) LiquidCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, EtOH, DMSO, Water) LiquidCheck->NonHalogenated No HaloDisp DISPOSAL: Halogenated Waste Stream Halogenated->HaloDisp NonHaloDisp DISPOSAL: Non-Halogenated Organic Waste Stream NonHalogenated->NonHaloDisp

Figure 1: Decision tree for the segregation and disposal of 4-amino-N-(1-methylpiperidin-4-yl)benzamide waste.

Regulatory & Compliance Context

  • RCRA (USA): This specific chemical is not typically P-listed or U-listed. However, it must be characterized by the generator. If mixed with flammable solvents (Flash point < 60°C), it carries the D001 (Ignitable) code. If the waste exhibits toxicity characteristic leaching (TCLP), it may carry D000 series codes, though this is rare for this specific amide.

  • European Waste Code (EWC):

    • 07 05 13:* Solid wastes containing hazardous substances.

    • 07 05 04:* Other organic solvents, washing liquids and mother liquors.[1]

Emergency Response (Spills)

In the event of a spill during the disposal process:

  • Evacuate the immediate area if dust is airborne.

  • Don PPE (Goggles, Nitrile Gloves, N95/P100 mask).

  • Containment: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent (Vermiculite) if liquid.

  • Cleanup: Sweep/scoop into a disposal container. Do not use a standard vacuum cleaner (risk of dust dispersion); use a HEPA-filtered vacuum if available.

  • Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by Ethanol. Dispose of wipes as solid chemical waste.

References

  • PubChem. 4-Amino-N-(1-methylpiperidin-4-yl)benzamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • ECHA. European Chemicals Agency - Information on Chemicals.[5] Registration, Evaluation, Authorisation and Restriction of Chemicals. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. The compound 4-amino-N-(1-methylpiperidin-4-yl)benzamide, as a substituted benzamide, belongs to a class of molecules that are often biologically active and may present significant physiological effects even at low exposure levels. Consequently, a robust and well-understood safety protocol is not merely a matter of compliance but is the bedrock of sound scientific practice and personal accountability.

This guide provides a comprehensive operational and safety framework for handling this compound. It is structured not as a rigid checklist, but as a decision-making tool rooted in the fundamental principles of laboratory safety and risk mitigation. Our approach is built upon the authoritative "Hierarchy of Controls," a system that prioritizes systematic hazard removal over reliance on personal protective equipment.[1][2]

Disclaimer: A specific Safety Data Sheet (SDS) for 4-amino-N-(1-methylpiperidin-4-yl)benzamide is not publicly available at this time. Therefore, this guidance is synthesized from the safety profiles of structurally analogous compounds, including 4-aminobenzamide and other potent pharmaceutical ingredients.[3] A conservative approach assuming high potency and potential for irritation is warranted.

The Foundation of Safety: The Hierarchy of Controls

Before any chemical is handled, we must think about how to minimize risk in the most effective way possible. The National Institute for Occupational Safety and Health (NIOSH) provides a framework called the Hierarchy of Controls that guides these decisions.[2][4] It is crucial to understand that Personal Protective Equipment (PPE) is the last line of defense, not the first.[5][6]

cluster_0 The Hierarchy of Controls N1 Elimination (Most Effective) N2 Substitution N1->N2 N3 Engineering Controls (e.g., Fume Hood) N2->N3 N4 Administrative Controls (e.g., SOPs, Training) N3->N4 N5 Personal Protective Equipment (PPE) (Least Effective) N4->N5 cluster_0 Safe Handling Workflow A Receive & Log Compound B Store in Designated, Ventilated Cabinet A->B C Prepare Work Area (In Fume Hood) B->C D Don Appropriate PPE C->D E Weigh Solid in Containment Enclosure D->E F Prepare Solution in Fume Hood E->F G Perform Experiment in Fume Hood F->G H Decontaminate Glassware & Surfaces G->H I Segregate & Label Waste H->I J Doff PPE & Wash Hands I->J K Dispose of Waste via EH&S Protocols J->K

Caption: A systematic workflow for handling potent chemical compounds.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [7]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [3]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [7]* Spill: Evacuate the immediate area. If the spill is large or involves airborne dust, evacuate the entire lab and contact your institution's Environmental Health & Safety (EH&S) department. For small spills, wear appropriate PPE, cover with an inert absorbent material, and collect into a sealed container for disposal. [7]

Decontamination and Disposal Plan

Proper disposal is critical to protect both personnel and the environment. [8]

  • Decontamination: All glassware and surfaces should be decontaminated. A common procedure involves rinsing with a solvent (e.g., ethanol or methanol) followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Waste Segregation: All waste streams must be segregated and properly labeled.

    • Solid Waste: Unused compound, contaminated gloves, weigh boats, and absorbent materials.

    • Liquid Waste: Unused solutions and solvent rinses.

  • Disposal: All waste must be disposed of through your institution's EH&S department. Do not pour any waste down the drain. [7]Contaminated packaging should be triple-rinsed (collecting the rinsate as hazardous waste) before disposal or recycling. [7]

cluster_0 Chemical Waste Disposal Workflow Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in a labeled, sealed solid waste container IsSolid->SolidWaste Yes LiquidWaste Collect in a labeled, sealed liquid waste container IsSolid->LiquidWaste No Store Store waste in a designated secondary containment area SolidWaste->Store LiquidWaste->Store ContactEHS Arrange for pickup by EH&S for proper disposal Store->ContactEHS End Disposal Complete ContactEHS->End

Caption: A decision workflow for the proper segregation and disposal of chemical waste.

By integrating these principles of hazard assessment, control, and procedural diligence into your daily work, you ensure a safe and productive research environment for yourself and your colleagues.

References

  • Potent compound safety in the laboratory. Agro FOOD Industry Hi-tech. Available from: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. Available from: [Link]

  • Hierarchy of Controls. University of Kentucky Research Safety. Available from: [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. Available from: [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. Available from: [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available from: [Link]

  • About Hierarchy of Controls. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • Hierarchy of Controls. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • NIOSH's Hierarchy of Controls. NES Inc. Available from: [Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips. Available from: [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available from: [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). Available from: [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. Available from: [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Available from: [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. Available from: [Link]

  • Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. Lab Manager. Available from: [Link]

  • Protective Equipment. American Chemistry Council. Available from: [Link]

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.